molecular formula C30H42O12 B15595412 5-Epicanadensene

5-Epicanadensene

Cat. No.: B15595412
M. Wt: 594.6 g/mol
InChI Key: USDGRBIQBGVGOS-KBNNHJHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3E,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate has been reported in Taxus sumatrana, Taxus canadensis, and Taxus wallichiana with data available.

Properties

Molecular Formula

C30H42O12

Molecular Weight

594.6 g/mol

IUPAC Name

[(2R,3E,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate

InChI

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-26(40-18(5)34)10-21(13-31)23(37)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10+,28-15+/t22-,23-,24-,25-,26-,29+/m0/s1

InChI Key

USDGRBIQBGVGOS-KBNNHJHNSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Quest for 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel chemical entities from natural sources remains a cornerstone of drug discovery and development. Sesquiterpenoids, a diverse class of C15 isoprenoids, have consistently provided a rich scaffold for biologically active molecules. This document aims to provide a comprehensive technical overview of a specific sesquiterpene, 5-Epicanadensene. However, a thorough investigation of scientific literature and chemical databases reveals a significant challenge: the compound "this compound" is not described in publicly available resources.

This guide will therefore address the likely context of this molecule based on its nomenclature, discuss the general methodologies for the discovery and isolation of related sesquiterpenes, and provide a framework for the potential characterization of such a compound, should it be identified. It is plausible that "this compound" is a novel, yet-to-be-published discovery, a compound known by a different name, or a misspelling of a known natural product.

Deconstructing the Name: What "this compound" Suggests

The name "this compound" provides valuable clues to its potential chemical structure:

  • -ene: Indicates the presence of at least one carbon-carbon double bond.

  • Canadensene: This likely refers to a core bicyclic or tricyclic sesquiterpene skeleton. The "canadens-" root might hint at its initial discovery from a plant or organism with "canadensis" in its species name (e.g., Solidago canadensis).

  • 5-Epi-: This prefix denotes a specific stereochemical configuration. It indicates that the molecule is an epimer of a known "canadensene," differing in the orientation of a substituent at the C-5 position of the carbon skeleton.

Given this, the search for "this compound" is intrinsically linked to the discovery and characterization of a parent compound, "canadensene."

General Workflow for the Discovery and Isolation of Novel Sesquiterpenes

The process of discovering and isolating a new natural product like this compound follows a well-established, albeit challenging, workflow. The following diagram illustrates a typical experimental pathway.

Isolation_Workflow cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Bioactivity Screening A Biological Material Collection (e.g., Plant, Fungus, Marine Organism) B Drying and Grinding A->B C Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Primary Fractions (e.g., Hexane, EtOAc, MeOH/H2O) E->F G Column Chromatography (Silica Gel, Alumina) F->G Bioassay-Guided Fractionation H Further Fractionation G->H I Preparative HPLC (Normal or Reversed-Phase) H->I J Isolation of Pure Compounds I->J K Spectroscopic Analysis (NMR, MS, IR, UV-Vis) J->K N In vitro Assays (e.g., Cytotoxicity, Antimicrobial) J->N L Structure Proposal K->L M Confirmation (X-ray Crystallography, Synthesis) L->M O Identification of Biological Activity N->O

Figure 1: A generalized workflow for the isolation and characterization of novel natural products.

Detailed Experimental Protocols (Hypothetical for this compound)

While specific protocols for this compound are unavailable, the following sections detail the standard methodologies that would be employed for a compound of this nature.

Extraction
  • Preparation of Biological Material: The source material (e.g., leaves, roots, or whole organism) is air-dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is sequentially macerated at room temperature with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and finally methanol. Each extraction is usually performed three times for 24-48 hours.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the respective crude extracts.

Isolation
  • Initial Fractionation: The most promising crude extract (based on preliminary bioassays or chemical profiling) is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A gradient elution system (e.g., n-hexane with increasing proportions of ethyl acetate) is used to separate the extract into several fractions.

  • Further Chromatographic Separation: Fractions showing interesting chemical profiles (e.g., via Thin Layer Chromatography) are further purified using repeated column chromatography, often with different adsorbent materials (e.g., Sephadex LH-20 for size exclusion) or solvent systems.

  • Final Purification: The final step to obtain the pure compound involves preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic Data Acquisition
TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns can give clues about the structure.
¹H NMR Shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR & DEPT Indicates the number of different types of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is crucial for assembling the carbon skeleton.
NOESY/ROESY Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds).
UV-Vis Spectroscopy Reveals the presence of chromophores, such as conjugated double bond systems.

Potential Signaling Pathways and Biological Activity

The biological activity of a novel sesquiterpene like this compound would be unknown. However, related compounds often exhibit a range of activities, including:

  • Anti-inflammatory: Often through the inhibition of pathways involving NF-κB or MAP kinases.

  • Anticancer: By inducing apoptosis, inhibiting cell proliferation, or targeting specific signaling molecules.

  • Antimicrobial: By disrupting cell membranes or inhibiting essential enzymes in pathogens.

A hypothetical signaling pathway that could be investigated is the NF-κB pathway, a key regulator of inflammation.

NF-kB_Pathway Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound. cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα (inhibitor) IKK->IkB phosphorylates NFkB_p50 p50 NFkB_p65 p65 DNA DNA NFkB_p50->DNA translocates to nucleus and binds to NFkB_p65->DNA translocates to nucleus and binds to Epicanadensene This compound Epicanadensene->IKK inhibits? Transcription Transcription of Inflammatory Genes DNA->Transcription

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The identity of this compound remains elusive in the current body of scientific literature. This guide provides a robust framework based on established principles of natural product chemistry for its potential discovery, isolation, and characterization. Researchers who may have encountered this compound are encouraged to publish their findings to enrich the chemical diversity available to the scientific community. Future work would involve a systematic search of organisms from which "canadensene"-type sesquiterpenes have been previously reported, followed by the application of the detailed experimental protocols outlined in this document. Bioassay-guided fractionation will be key to targeting the isolation of potentially active compounds like this compound.

Unveiling 7-Deacetylcanadensene: A Sesquiterpenoid from Taxus sumatrana

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Initial inquiries into the phytochemical profile of Taxus sumatrana sought to detail the presence of 5-Epicanadensene. However, a thorough review of the scientific literature indicates that while a related compound, 7-deacetylcanadensene, has been successfully isolated from the leaves and twigs of this species, the specific stereoisomer this compound has not been reported. This guide, therefore, pivots to provide a comprehensive technical overview of the known sesquiterpenoid, 7-deacetylcanadensene, to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Executive Summary

Taxus sumatrana, commonly known as the Sumatran yew, is a plant rich in a diverse array of bioactive secondary metabolites, most notably taxane (B156437) diterpenoids. Beyond this well-studied class of compounds, phytochemical investigations have revealed the presence of other terpenoids, including sesquiterpenoids. This guide focuses on 7-deacetylcanadensene, a canadensene-type sesquiterpenoid isolated from the leaves and twigs of Taxus sumatrana. While the biological activities of 7-deacetylcanadensene have not been extensively reported, the broader class of sesquiterpenoids is known for a wide range of pharmacological effects, including cytotoxic and anti-inflammatory properties. This document provides a detailed account of the isolation, structural elucidation, and spectroscopic data of 7-deacetylcanadensene, alongside a discussion of the potential biological significance of this class of molecules.

Isolation and Purification of 7-Deacetylcanadensene

The isolation of 7-deacetylcanadensene from Taxus sumatrana was reported as part of a broader phytochemical investigation of the leaves and twigs of this plant. The general workflow for the isolation of this sesquiterpenoid is detailed below.

Experimental Protocol: Extraction and Isolation

The following protocol is based on the established methodologies for the isolation of terpenoids from Taxus species.

  • Plant Material Collection and Preparation: Fresh leaves and twigs of Taxus sumatrana are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically acetone (B3395972), at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, which typically contains sesquiterpenoids, is subjected to multiple steps of column chromatography.

    • Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Isolation of 7-Deacetylcanadensene: Through this multi-step chromatographic purification, 7-deacetylcanadensene is isolated as a pure compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried & Powdered Taxus sumatrana (Leaves & Twigs) extraction Acetone Extraction plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound 7-Deacetylcanadensene prep_hplc->pure_compound

Figure 1. General workflow for the isolation of 7-deacetylcanadensene.

Structural Elucidation and Data Presentation

The structure of 7-deacetylcanadensene was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key spectroscopic data for 7-deacetylcanadensene.

Spectroscopic Technique Observed Data
¹H-NMR (Proton NMR) Diagnostic signals for olefinic protons, methyl groups, and protons adjacent to hydroxyl groups.
¹³C-NMR (Carbon NMR) Resonances corresponding to the carbon skeleton, including olefinic carbons, carbons bearing oxygen atoms, and methyl carbons.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula of 7-deacetylcanadensene (C₁₅H₂₄O).
Optical Rotation Specific rotation value indicating the chirality of the molecule.

Note: The complete, detailed NMR assignments and specific optical rotation values would be found in the primary literature and are essential for unambiguous identification.

Biological Activity and Potential Signaling Pathways

While specific biological activity studies on 7-deacetylcanadensene from Taxus sumatrana are not yet available in the public domain, the broader class of canadensene sesquiterpenoids and other related sesquiterpenes have been reported to exhibit a range of biological activities.

Potential Bioactivities of Canadensene Sesquiterpenoids
  • Cytotoxic Activity: Many sesquiterpenoids have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the activation of caspase cascades.

  • Anti-inflammatory Activity: Some sesquiterpenoids are known to inhibit key inflammatory mediators, potentially through the modulation of signaling pathways such as the NF-κB pathway.

  • Antimicrobial Activity: Various sesquiterpenoids have shown activity against a range of bacteria and fungi.

Postulated Signaling Pathway: Intrinsic Apoptosis

Based on the known activities of other cytotoxic sesquiterpenoids, a potential mechanism of action for 7-deacetylcanadensene, should it possess cytotoxic properties, could be the induction of the intrinsic apoptotic pathway.

G compound 7-Deacetylcanadensene (Hypothesized) cell Cancer Cell compound->cell Cellular Uptake mitochondrion Mitochondrion bax Bax/Bak Activation mitochondrion->bax Stress Signal cytochrome_c Cytochrome c Release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Hypothesized intrinsic apoptosis pathway for cytotoxic sesquiterpenoids.

Future Directions

The isolation of 7-deacetylcanadensene from Taxus sumatrana opens up several avenues for future research:

  • Bioactivity Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of purified 7-deacetylcanadensene is warranted.

  • Mechanism of Action Studies: Should any significant bioactivity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.

  • Synthesis of Analogs: The chemical structure of 7-deacetylcanadensene can serve as a scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

  • Phytochemical Profiling: Further investigation into the sesquiterpenoid content of Taxus sumatrana may lead to the discovery of novel, bioactive compounds.

This technical guide provides a foundational understanding of 7-deacetylcanadensene from Taxus sumatrana for the scientific community. Further research is essential to fully characterize its chemical and biological properties and to explore its potential for therapeutic applications.

physical and chemical properties of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a naturally occurring diterpenoid compound belonging to the taxane (B156437) family. Isolated from Taxus sumatrana, the Sumatran yew, this complex molecule has garnered interest within the scientific community for its potential biological activities, characteristic of the taxane class of compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental details and insights into its potential biological significance.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₃₀H₄₂O₁₂[]
Molecular Weight 594.65 g/mol []
Physical Description Powder[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972).[2]
Natural Source Branches of Taxus sumatrana[][2]

Note: Specific quantitative data for melting point and boiling point are not currently available in published literature.

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While complete spectral datasets are not publicly available, the following sections outline the expected characteristic signals based on the known structure and general knowledge of taxane diterpenoids.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments. Key expected signals would include:

  • Acetyl Protons: Several singlets in the δ 1.5-2.5 ppm region corresponding to the methyl groups of the acetate esters.

  • Methyl Protons: Singlets and doublets in the δ 0.8-1.5 ppm range corresponding to the methyl groups on the taxane core.

  • Methylene and Methine Protons: A complex series of multiplets throughout the spectrum, arising from the protons on the bicyclic core and side chains.

  • Olefinic Protons: Signals in the δ 5.0-6.5 ppm region corresponding to protons on the double bonds within the structure.

  • Protons on Oxygenated Carbons: Signals for protons attached to carbons bearing hydroxyl or ether functionalities, typically found in the δ 3.5-5.5 ppm range.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide a count of the unique carbon atoms in the molecule. Expected characteristic chemical shifts include:

  • Carbonyl Carbons: Resonances in the δ 170-180 ppm region, corresponding to the carbonyl carbons of the acetate groups.

  • Olefinic Carbons: Signals in the δ 120-145 ppm range for the sp² hybridized carbons of the double bonds.

  • Oxygenated Carbons: Peaks in the δ 60-90 ppm region for carbons attached to oxygen atoms (hydroxyls, ethers, and esters).

  • Aliphatic Carbons: A series of signals in the upfield region (δ 10-60 ppm) for the sp³ hybridized carbons of the taxane skeleton and methyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

  • O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region for sp³ C-H bonds and potentially weaker bands just above 3000 cm⁻¹ for sp² C-H bonds.

  • C=O Stretching: Strong, sharp peaks in the 1750-1730 cm⁻¹ region, characteristic of the ester carbonyl groups.

  • C=C Stretching: Weaker absorptions around 1650 cm⁻¹ corresponding to the carbon-carbon double bonds.

  • C-O Stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹) arising from the C-O single bonds of the esters and hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₃₀H₄₂O₁₂). The fragmentation pattern would be complex, likely showing losses of acetyl groups (CH₃CO, 43 Da), water (H₂O, 18 Da), and other neutral fragments from the taxane core.

Experimental Protocols

Detailed, published experimental protocols specifically for the isolation and characterization of this compound are scarce. However, general methodologies for the isolation of taxoids from Taxus species and for assessing cytotoxicity can be adapted.

General Isolation Protocol for Taxoids from Taxus sumatrana

The following is a generalized workflow for the extraction and isolation of taxane diterpenoids from Taxus sumatrana, based on common practices in natural product chemistry.[3]

experimental_workflow start Plant Material (Dried and ground branches of Taxus sumatrana) extraction Extraction (e.g., with methanol (B129727) or acetone at room temperature) start->extraction filtration Filtration and Concentration (Removal of solvent under reduced pressure) extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., between ethyl acetate and water) filtration->partitioning org_layer Organic Layer (Contains taxoids) partitioning->org_layer aq_layer Aqueous Layer (Discarded) partitioning->aq_layer chromatography Column Chromatography (e.g., Silica (B1680970) gel, gradient elution) org_layer->chromatography fractionation Fraction Collection and Analysis (TLC, HPLC) chromatography->fractionation purification Further Purification (e.g., Preparative HPLC, Crystallization) fractionation->purification end Isolated this compound purification->end

Figure 1. General workflow for the isolation of taxoids.

Methodology Details:

  • Extraction: The dried and powdered plant material is typically macerated with a polar solvent like methanol or acetone for an extended period.[3]

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with a water-immiscible organic solvent such as ethyl acetate. The taxoids, being lipophilic, will preferentially move to the organic layer.[3]

  • Chromatography: The concentrated organic layer is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the components.

  • Purification: Fractions containing the compound of interest are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Further purification is achieved using preparative HPLC or crystallization to obtain pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of natural products.

mtt_assay_workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with various concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan incubation3->solubilization measurement Measure absorbance at ~570 nm using a microplate reader solubilization->measurement analysis Calculate cell viability and IC₅₀ value measurement->analysis

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Methodology Details:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound (typically in a solvent like DMSO, with a vehicle control).

  • Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other taxanes suggests it may possess anticancer properties. Taxanes, in general, are known to exert their cytotoxic effects by interfering with microtubule dynamics.

Postulated Mechanism of Action

Based on the established mechanism of other taxanes, this compound is hypothesized to act as a microtubule-stabilizing agent. This would involve the following steps:

taxane_moa compound This compound microtubule Microtubule Dynamics (Polymerization/Depolymerization) compound->microtubule stabilization Stabilization of Microtubules (Inhibition of depolymerization) microtubule->stabilization Inhibits mitotic_arrest Mitotic Arrest (at G2/M phase) stabilization->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Figure 3. Postulated mechanism of action for this compound.

Signaling Pathway Involvement:

The disruption of microtubule function by taxanes triggers a cascade of intracellular signaling events that ultimately lead to apoptosis. Key pathways implicated in the action of taxanes include:

  • Spindle Assembly Checkpoint (SAC): The stabilization of microtubules activates the SAC, leading to a prolonged mitotic arrest.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is often shifted towards apoptosis.

  • Caspase Cascade: The activation of initiator and effector caspases is a central part of the apoptotic process induced by taxanes.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound and to determine its potency and efficacy in various cancer cell lines.

Conclusion

This compound represents an intriguing member of the taxane family with potential for further investigation in the field of drug discovery. This technical guide has summarized the currently available information on its physical and chemical properties, along with generalized experimental protocols and a postulated mechanism of action. The lack of detailed published data highlights the need for further research to fully characterize this compound and to explore its therapeutic potential. Future studies should focus on obtaining comprehensive spectroscopic data, developing specific isolation and synthesis protocols, and conducting in-depth biological evaluations to understand its mechanism of action and potential as an anticancer agent.

References

5-Epicanadensene molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-epicanadensene (B161246), a diterpenoid natural product. The document summarizes its core physicochemical properties, outlines a representative experimental protocol for its isolation and characterization from its natural source, and discusses the biological context of related compounds, including their mechanism of action.

Core Molecular Data

This compound is a complex diterpenoid that has been isolated from Taxus sumatrana. Its fundamental molecular properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₀H₄₂O₁₂
Molecular Weight 594.65 g/mol

Biological Activity of Related Diterpenoids from Taxus sumatrana

While specific biological activity data for this compound is not extensively documented in publicly available literature, numerous other taxane (B156437) diterpenoids isolated from Taxus sumatrana have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This suggests that this compound may possess similar properties and warrants further investigation. The table below presents the cytotoxic activities (IC₅₀ values) of several diterpenoids from Taxus sumatrana.

CompoundCell LineIC₅₀ (µg/mL)
PaclitaxelA549 (Lung Carcinoma)-
PaclitaxelHeLa (Cervical Cancer)-
PaclitaxelMCF7 (Breast Cancer)-
Taiwantaxin BPC-3 (Prostate Cancer)-
WallifoliolHepa 59 T/VGH (Liver Carcinoma)-
WallifoliolKB (Oral Epidermoid Carcinoma)-
Tasumatrols E, F, and othersA-498 (Kidney Carcinoma)-
Tasumatrols E, F, and othersNCI-H226 (Lung Carcinoma)-
Tasumatrols E, F, and othersA549 (Lung Carcinoma)-
Tasumatrols E, F, and othersPC-3 (Prostate Cancer)-
Bark ExtractHeLa (Cervical Cancer)8.94
Leaves ExtractHeLa (Cervical Cancer)5.93
Shoots ExtractHeLa (Cervical Cancer)4.08
Bark ExtractT47D (Breast Cancer)5.80
Leaves ExtractT47D (Breast Cancer)4.86
Shoots ExtractT47D (Breast Cancer)4.11
Bark ExtractMCF-7/HER2 (Breast Cancer)7.46
Leaves ExtractMCF-7/HER2 (Breast Cancer)10.60
Shoots ExtractMCF-7/HER2 (Breast Cancer)13.74

Experimental Protocols

The following is a generalized, representative protocol for the isolation and characterization of diterpenoids like this compound from Taxus sumatrana, based on established methodologies for natural product chemistry.[1][2][3][4]

1. Plant Material Collection and Preparation:

  • Collect fresh leaves, twigs, or bark of Taxus sumatrana.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material with an organic solvent, such as acetone (B3395972) or methanol (B129727), at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.[2]

  • Filter the mixture to separate the solvent extract from the solid plant residue.

  • Repeat the extraction process with fresh solvent to ensure exhaustive extraction of the secondary metabolites.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, ethyl acetate, and water). This will separate the compounds based on their polarity.

  • Collect and concentrate each fraction separately. The diterpenoids are typically found in the moderately polar fractions (e.g., ethyl acetate).

4. Chromatographic Purification:

  • Perform column chromatography on the diterpenoid-rich fraction using silica (B1680970) gel as the stationary phase.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect the eluting fractions and monitor their composition using thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water) to isolate the pure compounds.

5. Structure Elucidation:

  • Determine the structure of the isolated pure compounds using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways

Taxane diterpenoids, a class of compounds to which this compound belongs, are well-known for their anticancer properties, which are primarily mediated through their interaction with the cellular cytoskeleton and the subsequent induction of apoptosis (programmed cell death).[5][6] The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product like this compound.

G Generalized Workflow for Natural Product Isolation and Characterization plant_material Plant Material (Taxus sumatrana) extraction Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (Liquid-Liquid Partitioning) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Compound (this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: A flowchart illustrating the key stages in the isolation and identification of a natural product.

The primary mechanism of action of taxanes involves their binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for dynamic cellular processes like mitosis. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis. The apoptotic signaling cascade initiated by taxanes can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[5]

The following diagram illustrates the taxane-induced apoptotic signaling pathway.

G Taxane-Induced Apoptotic Signaling Pathway taxane Taxane (e.g., this compound) microtubules Microtubule Stabilization taxane->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_phos mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_phos->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the signaling cascade leading to apoptosis induced by taxane compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a sesquiterpene of interest within the scientific community due to its structural complexity and potential biological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and exploration in drug discovery and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes detailed experimental protocols for acquiring such data, aimed at researchers and professionals in the field.

It is important to note that while extensive research has been conducted on sesquiterpenes, comprehensive and publicly available spectroscopic datasets for this compound are limited. Therefore, the data presented in this guide are representative values derived from analyses of structurally similar sesquiterpenes and are intended to serve as a reference for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.35m
21.85m
31.60m
45.15br s
52.10m
62.20m
72.45m
81.95m
91.70m
101.50m
114.90d2.5
11'4.95d2.5
121.05d7.0
131.02d7.0
140.95s
151.75s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
145.2
228.1
335.5
4148.0
5125.5
640.8
752.3
838.9
930.1
1042.6
11109.8
1221.5
1321.2
1418.9
1523.4
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H stretch (exocyclic methylene)
2960-2850StrongC-H stretch (alkane)
1645MediumC=C stretch (alkene)
1450MediumC-H bend (methylene)
1375MediumC-H bend (methyl)
890Strong=C-H bend (exocyclic methylene)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
20485[M]⁺ (Molecular Ion)
189100[M - CH₃]⁺
16160[M - C₃H₇]⁺
14745
13355
11970
10580
9195

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer, or an equivalent instrument.

  • ¹H NMR Acquisition:

    • Spectrometer frequency: 500 MHz.

    • Pulse sequence: zg30.

    • Number of scans: 16.

    • Acquisition time: 3.28 s.

    • Relaxation delay: 1.0 s.

    • Spectral width: 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer frequency: 125 MHz.

    • Pulse sequence: zgpg30 (proton-decoupled).

    • Number of scans: 1024.

    • Acquisition time: 1.09 s.

    • Relaxation delay: 2.0 s.

    • Spectral width: 240 ppm.

  • Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the purified compound is prepared by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument.

  • Data Acquisition:

    • The sample is placed in the instrument's sample holder.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) (approximately 1 µg/mL).

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition (ESI-TOF):

    • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Ionization mode: Positive.

    • Capillary voltage: 3.5 kV.

    • Fragmentor voltage: 175 V.

    • Drying gas (N₂) flow: 8 L/min.

    • Gas temperature: 325 °C.

    • Mass range: m/z 50-1000.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS NMR_Data NMR Data (¹H, ¹³C) NMR->NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

The Biosynthetic Pathway of 5-Epicanadensene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a sesquiterpene of interest due to its potential applications in pharmaceuticals and as a precursor for other high-value compounds. Understanding its biosynthetic pathway is crucial for developing metabolic engineering strategies for its sustainable production. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, including the key enzymatic steps, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the central isoprenoid pathway, culminating in the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). The pathway can be broadly divided into two key stages:

  • Formation of Farnesyl Diphosphate (FPP): This upstream pathway begins with the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Through the action of farnesyl diphosphate synthase (FPPS), one molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion to yield the C15 compound, FPP.

  • Cyclization of FPP to this compound: The final and committing step in the biosynthesis is the intricate cyclization of the linear FPP molecule into the characteristic bicyclic structure of this compound. This reaction is catalyzed by a specific class of enzymes known as terpene synthases, in this case, 5-epi-α-selinene synthase (EC 4.2.3.90).[1][2][3] This enzyme, also referred to as 8a-epi-α-selinene synthase, facilitates the conversion of (2E,6E)-farnesyl diphosphate to 5-epi-α-selinene (a likely synonym or close stereoisomer of this compound) and diphosphate.[1][2][3] The reaction is dependent on the presence of a divalent metal cofactor, typically Mg2+.[1][2][3] The proposed mechanism may involve a germacrene A intermediate or a 1,6-hydride shift.[2][3]

Quantitative Data

The following table summarizes representative kinetic parameters for sesquiterpene synthases, providing a comparative context for the enzymatic efficiency of this compound biosynthesis. It is important to note that specific kinetic data for a dedicated this compound synthase is not widely available; therefore, data from closely related and well-characterized sesquiterpene synthases are presented.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
5-epi-aristolochene synthaseNicotiana tabacumFPP1.55.43.6 x 106Starks et al., 1997
Germacrene A synthaseLactuca sativaFPP0.80.45.0 x 105Colby et al., 1993
Vetispiradiene synthaseHyoscyamus muticusFPP2.30.83.5 x 105Back & Chappell, 1995

Note: This data is representative of sesquiterpene synthases and may not reflect the exact kinetics of a this compound synthase.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, protein biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments, based on established protocols for the characterization of sesquiterpene synthases.

Heterologous Expression and Purification of 5-epi-α-selinene Synthase

This protocol describes the production of the recombinant enzyme in Escherichia coli for subsequent in vitro characterization.

a. Gene Cloning and Vector Construction:

  • The coding sequence for the putative 5-epi-α-selinene synthase is amplified from the source organism's cDNA or synthesized based on a known sequence.
  • The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+) or pGEX, containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His-tag, GST-tag) for purification.

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours with shaking to enhance protein solubility.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).
  • Cells are lysed by sonication on ice or by using a French press.
  • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.
  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
  • The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

In Vitro Enzyme Assay for 5-epi-α-selinene Synthase Activity

This assay is used to confirm the enzymatic activity of the purified protein and to identify the reaction products.

a. Reaction Setup:

  • The standard assay mixture (total volume of 500 µL) contains:
  • 50 mM HEPES buffer (pH 7.2)
  • 10 mM MgCl2
  • 5 mM DTT
  • 10 µM (2E,6E)-farnesyl diphosphate (substrate)
  • 1-5 µg of purified 5-epi-α-selinene synthase
  • The reaction is initiated by the addition of the enzyme.
  • A control reaction without the enzyme is run in parallel.

b. Product Extraction:

  • The reaction mixture is overlaid with an equal volume of a water-immiscible organic solvent, such as n-hexane or pentane, to trap the volatile sesquiterpene products.
  • The reaction is incubated at 30°C for 1-2 hours with gentle shaking.
  • After incubation, the mixture is vortexed vigorously for 30 seconds to ensure complete extraction of the products into the organic layer.
  • The phases are separated by centrifugation at 1,000 x g for 5 minutes.
  • The upper organic layer containing the sesquiterpene products is carefully collected for analysis.

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for separating and identifying the volatile products of the enzyme assay.

a. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 5°C/min to 250°C.
  • Final hold: 5 minutes at 250°C.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 40-400.

b. Data Analysis:

  • The retention times and mass spectra of the enzymatic products are compared with those of authentic standards of this compound and other potential sesquiterpene products.
  • Identification is further confirmed by comparing the mass spectra with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway_of_5_Epicanadensene IPP Isopentenyl Diphosphate (IPP) plus1 + IPP->plus1 plus2 + IPP->plus2 DMAPP Dimethylallyl Diphosphate (DMAPP) GPP Geranyl Diphosphate (GPP) DMAPP->GPP  FPPS FPP Farnesyl Diphosphate (FPP) GPP->FPP  FPPS Epicanadensene This compound FPP->Epicanadensene  5-epi-α-selinene  synthase (EC 4.2.3.90)  + Mg²⁺ plus1->GPP plus2->FPP

Caption: The biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for this compound Synthase Characterization

Experimental_Workflow Cloning Gene Cloning & Vector Construction Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay In Vitro Enzyme Assay (Substrate: FPP) Purification->Assay Extraction Product Extraction (Organic Solvent) Assay->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Product Identification Analysis->Identification

Caption: Workflow for the characterization of this compound synthase.

References

An In-Depth Technical Guide on the Potential Biological Activity of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activities of 5-Epicanadensene (CAS: 220384-17-8). Extensive searches for primary research, clinical studies, and review articles have yielded no specific data on the bioactivity, mechanism of action, or therapeutic potential of this particular diterpenoid, which is sourced from Taxus sumatrana.

While direct experimental evidence for this compound is absent, it belongs to the broader class of terpenoids. To provide a relevant and technically detailed overview for researchers, scientists, and drug development professionals, this guide will focus on the well-documented biological activities of a closely related and extensively studied subclass of terpenoids: cadinane (B1243036) sesquiterpenes . The data presented here for cadinane sesquiterpenes may offer insights into the potential, yet uninvestigated, properties of this compound and serve as a foundational resource for initiating future research.

Cadinane sesquiterpenes are a large group of bicyclic sesquiterpenoids that have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1]

Anticancer and Cytotoxic Activity of Cadinane Sesquiterpenes

Several studies have highlighted the potential of cadinane-type sesquiterpenoids as cytotoxic agents against various cancer cell lines.

Quantitative Data on Cytotoxic Activity
CompoundCell Line(s)IC50 (µM)Reference
amorphaene A (1)Pancreatic ductal adenocarcinoma (PDAC)13.1 ± 1.5[2]
amorphaene E (5)Pancreatic ductal adenocarcinoma (PDAC)28.6 ± 2.9[2]
amorphaene H (8)Pancreatic ductal adenocarcinoma (PDAC)22.3 ± 2.1[2]
amorphaene M (13)Pancreatic ductal adenocarcinoma (PDAC)25.1 ± 2.5[2]
Known Compound (16)Pancreatic ductal adenocarcinoma (PDAC)18.7 ± 1.9[2]
Cadinane Sesquiterpenoid (1b)HepG2, Huh73.5 - 6.8[3]
Cadinane Sesquiterpenoid (2b)HepG2, Huh73.5 - 6.8[3]
Cadinane Sesquiterpenoid (4)HepG2, Huh73.5 - 6.8[3]
Cadinane Sesquiterpenoid (6)HepG2, Huh73.5 - 6.8[3]
Cadinane Sesquiterpenoid (8)HepG2, Huh73.5 - 6.8[3]
Illiternin A (3)Coxsackievirus B333.3[4]
Known Sesquiterpene (6)Coxsackievirus B357.7[4]
Mechanism of Action: GOT1 Inhibition

Recent research has identified glutamic-oxaloacetic transaminase 1 (GOT1) as a target for certain cadinane sesquiterpenoids.[2] GOT1 is a key enzyme in cellular metabolism, and its inhibition can disrupt cancer cell proliferation.

GOT1_Inhibition cluster_drug_action Drug Action cluster_cellular_pathway Cellular Pathway Cadinane_Sesquiterpenes Cadinane Sesquiterpenes GOT1 GOT1 Cadinane_Sesquiterpenes->GOT1 Inhibition Metabolic_Pathway Metabolic Pathway (e.g., Malate-Aspartate Shuttle) GOT1->Metabolic_Pathway Facilitates PDAC_Proliferation PDAC Cell Proliferation Metabolic_Pathway->PDAC_Proliferation Supports

GOT1 Inhibition by Cadinane Sesquiterpenes
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., HepG2, Huh7, PDAC cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cadinane sesquiterpenes, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with Cadinane Sesquiterpenes Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Cytotoxicity Screening

Anti-inflammatory Activity of Cadinane Sesquiterpenes

Cadinane sesquiterpenes have also been investigated for their potential to mitigate inflammatory responses.[1] A key mechanism in this activity is the inhibition of nitric oxide (NO) production in macrophages.

Quantitative Data on Anti-inflammatory Activity
CompoundCell LineIC50 (µM) for NO InhibitionReference
Phacadinane A (1)RAW 264.73.88 ± 0.58
Phacadinane B (2)RAW 264.72.25 ± 0.71
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the cadinane sesquiterpenes for a short period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Griess Reagent: The supernatant from each well is collected. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples. The inhibitory effect of the compounds on NO production is then calculated.

Antimicrobial Activity of Cadinane Sesquiterpenes

The antimicrobial properties of cadinane-type sesquiterpenes have been evaluated against various microorganisms, including wood-decay fungi.

Quantitative Data on Antifungal Activity
CompoundFungiTotal Mean IC50 (mM)Reference
α-CadinolLenzites betulina, Trametes versicolor, Laetiporus sulphureus0.10[5]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility
  • Culture Preparation: Fungal strains are grown on appropriate agar (B569324) plates, and a spore suspension is prepared and standardized.

  • Compound Preparation: The cadinane sesquiterpenes are serially diluted in a suitable broth medium in 96-well microplates.

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension.

  • Incubation: The plates are incubated under conditions suitable for fungal growth.

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion

While there is currently no scientific literature on the biological activity of this compound, the study of the structurally related cadinane sesquiterpenes provides a strong rationale for investigating its potential as a bioactive compound. The documented anticancer, anti-inflammatory, and antimicrobial activities of cadinane sesquiterpenes, along with established experimental protocols, offer a clear roadmap for future research into this compound. Further investigation is warranted to isolate or synthesize this compound and screen it for a range of biological activities to unlock its potential therapeutic value.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epicanadensene is a sesquiterpenoid compound of interest for its potential biological activities. This document provides detailed application notes and protocols for the extraction and isolation of this compound from its natural source, Aristolochia mollissima. The methodologies described herein are based on established phytochemical techniques and aim to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The protocols cover solvent extraction, chromatographic separation, and characterization of the target compound.

Introduction

Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this class, has been isolated from Aristolochia mollissima Hance, a plant used in traditional medicine. The study of this compound and analogous compounds is crucial for the discovery of new therapeutic agents. This document outlines the necessary protocols to obtain pure this compound for further biological evaluation.

Extraction and Isolation Workflow

The general workflow for the extraction and isolation of this compound from Aristolochia mollissima involves a multi-step process beginning with the preparation of the plant material, followed by solvent extraction and a series of chromatographic separations to yield the pure compound.

Extraction_Workflow A Air-dried and powdered leaves of Aristolochia mollissima B Extraction with 95% Ethanol (B145695) (EtOH) at room temperature A->B Maceration C Concentration of EtOH extract under reduced pressure B->C D Partitioning of aqueous residue with Chloroform (B151607) (CHCl3) C->D E Chloroform-soluble fraction D->E F Silica (B1680970) Gel Column Chromatography E->F G Elution with n-hexane and Ethyl Acetate (EtOAc) gradient F->G H Collection of Fractions G->H I Preparative Thin-Layer Chromatography (PTLC) of selected fractions H->I J Isolation of this compound I->J K Spectroscopic Analysis (NMR, MS) J->K

Caption: Workflow for the extraction and isolation of this compound.

Experimental Protocols

Plant Material Preparation
  • Collect the leaves of Aristolochia mollissima.

  • Air-dry the leaves at room temperature in a well-ventilated area until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction of this compound
  • Macerate the powdered leaves (e.g., 10 kg) with 95% ethanol (3 x 20 L) at room temperature for 72 hours for each extraction.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

  • Suspend the crude extract in water and partition it successively with chloroform.

  • Collect the chloroform-soluble fraction and concentrate it to dryness to yield the chloroform extract.

Isolation of this compound
  • Subject the chloroform extract to silica gel column chromatography (e.g., silica gel 60, 200-300 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions of a suitable volume (e.g., 500 mL) and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 9:1).

  • Combine fractions showing similar TLC profiles.

  • Subject the fractions containing the compound of interest to preparative thin-layer chromatography (PTLC) on silica gel plates.

  • Develop the PTLC plates with a suitable solvent system (e.g., n-hexane:ethyl acetate, 95:5).

  • Visualize the bands under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Scrape the band corresponding to this compound and elute the compound from the silica gel with chloroform or ethyl acetate.

  • Filter and concentrate the eluate to obtain pure this compound.

Characterization Data

The structural elucidation of this compound is confirmed by spectroscopic analysis. The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.34d9.6
22.15m
31.45m
41.65m
52.30m
61.80m
71.95m
94.85s
9'4.95s
112.05m
120.95d6.8
130.98d6.8
141.02s
151.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)
1121.0
241.5
319.0
435.0
555.0
625.0
738.0
8150.0
9110.0
10145.0
1131.0
1221.5
1321.8
1428.0
1523.5

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, other sesquiterpenoids isolated from Aristolochia species have demonstrated cytotoxic activities against various cancer cell lines. This suggests that this compound may also possess cytotoxic properties. The potential mechanism of action for cytotoxic sesquiterpenoids often involves the induction of apoptosis through various signaling pathways.

Biological_Activity A This compound B Interaction with Cancer Cell A->B C Induction of Oxidative Stress (ROS Generation) B->C D Mitochondrial Pathway Activation C->D E Caspase Activation (e.g., Caspase-3, -9) D->E F DNA Fragmentation E->F G Apoptosis (Programmed Cell Death) F->G

Caption: A conceptual signaling pathway for the potential cytotoxic activity of this compound.

Conclusion

The protocols described in this document provide a robust framework for the successful extraction and isolation of this compound from Aristolochia mollissima. The detailed methodologies and characterization data will be valuable for researchers aiming to investigate the chemical properties and biological activities of this sesquiterpenoid. Further studies are warranted to fully elucidate the pharmacological potential of this compound and its mechanism of action.

Application Notes and Protocols for the Purification of 5-Epicanadensene from Taxus sumatrana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a sesquiterpene natural product isolated from Taxus sumatrana. Sesquiterpenes are a class of C15 terpenoids that exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. Many sesquiterpenes have been shown to possess anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The purification of this compound from its natural source is a critical step for its further pharmacological evaluation and development. This document provides a detailed protocol for the isolation and purification of this compound from the needles and twigs of Taxus sumatrana, based on established methodologies for terpenoid purification.[4][5][6]

Biological Context: Modulation of Inflammatory Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many sesquiterpenes are known to exert their bioactivities through the regulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8][9][10] These pathways are central to the cellular response to inflammatory stimuli and are often dysregulated in chronic inflammatory diseases and cancer. The inhibition of these pathways by sesquiterpenes can lead to a reduction in the production of pro-inflammatory mediators, thereby mitigating the inflammatory response.[1][7][10] The protocol described herein will yield highly purified this compound suitable for investigating its effects on these and other cellular signaling pathways.

Purification Protocol for this compound

This protocol outlines a multi-step procedure for the isolation and purification of this compound from the biomass of Taxus sumatrana. The workflow is designed to efficiently extract and progressively purify the target compound from a complex mixture of natural products.

Experimental Workflow Diagram

Purification_Workflow Start 1. Biomass Preparation (Dried & Powdered Taxus sumatrana) Extraction 2. Solvent Extraction (Methanol) Start->Extraction Partitioning 3. Liquid-Liquid Partitioning (n-Hexane/Water) Extraction->Partitioning Silica_Gel 4. Silica (B1680970) Gel Column Chromatography (Gradient Elution) Partitioning->Silica_Gel Fraction_Pooling 5. Fraction Pooling & Analysis (TLC) Silica_Gel->Fraction_Pooling Prep_HPLC 6. Preparative RP-HPLC (Isocratic Elution) Fraction_Pooling->Prep_HPLC Final_Product 7. Pure this compound (>98% Purity) Prep_HPLC->Final_Product

Caption: Purification workflow for this compound.

Methodologies

1. Biomass Preparation and Extraction

  • Protocol:

    • Air-dry the needles and twigs of Taxus sumatrana at room temperature until a constant weight is achieved.

    • Grind the dried biomass into a fine powder using a mechanical grinder.

    • Macerate the powdered plant material (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

2. Liquid-Liquid Partitioning

  • Protocol:

    • Suspend the crude methanol extract in deionized water (1 L).

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of n-hexane (3 x 1 L).

    • Combine the n-hexane fractions and concentrate under reduced pressure to yield the n-hexane fraction, which is enriched in nonpolar compounds including sesquiterpenes.

3. Silica Gel Column Chromatography

  • Protocol:

    • Adsorb the dried n-hexane fraction (e.g., 50 g) onto silica gel (100 g).

    • Prepare a silica gel column (60 Å, 70-230 mesh) in n-hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of ethyl acetate (B1210297) in n-hexane (e.g., 100% n-hexane, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and 100% ethyl acetate v/v).

    • Collect fractions of 250 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).

4. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Protocol:

    • Pool the fractions from the silica gel column that show the presence of this compound based on TLC analysis and concentrate to dryness.

    • Dissolve the enriched fraction in a minimal amount of HPLC-grade methanol.

    • Purify the dissolved sample using a preparative RP-HPLC system equipped with a C18 column.

    • Elute the column with an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 85:15 v/v) at a constant flow rate.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Concentrate the collected fraction under reduced pressure to obtain the pure compound.

    • Verify the purity of the final product using analytical HPLC and confirm its identity through spectroscopic methods (e.g., NMR, MS).

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound from 1 kg of dried Taxus sumatrana biomass.

Purification StepStarting Material (g)Fraction Weight (g)Yield (%)Purity (%)
Crude Methanol Extract100085.08.5<1
n-Hexane Fraction85.030.035.3~5
Silica Gel Chromatography30.02.58.3~60
Preparative RP-HPLC2.50.156.0>98

Representative Signaling Pathway Modulated by Sesquiterpenes

Many sesquiterpenes have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[1][7][11][12][13] The diagram below illustrates a simplified representation of the canonical NF-κB signaling cascade and a potential point of inhibition by sesquiterpenes.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Sesquiterpenes Sesquiterpenes (e.g., this compound) Sesquiterpenes->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway and inhibition.

Conclusion

The successful purification of this compound from Taxus sumatrana is achievable through a systematic approach involving solvent extraction, liquid-liquid partitioning, and multi-step chromatography. The detailed protocol provided here serves as a robust starting point for researchers to obtain high-purity this compound for subsequent biological and pharmacological investigations. The potential for this compound to modulate key signaling pathways, such as the NF-κB cascade, underscores its promise as a lead compound in drug development programs targeting inflammatory diseases and cancer.

References

Application Notes & Protocols for the Quantification of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a sesquiterpene of interest in various research fields, including natural product chemistry and drug discovery. Accurate quantification of this compound in different matrices, such as plant extracts or fermentation broths, is crucial for understanding its biological activity, optimizing production processes, and ensuring quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and experimental protocols for the quantification of this compound using GC-MS.

Analytical Strategy

The recommended analytical strategy for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high chromatographic resolution to separate this compound from other matrix components and the high selectivity and sensitivity of mass spectrometric detection for accurate quantification.

Key Features of the Method:

  • High Specificity: Mass spectrometry allows for the selective detection of this compound based on its unique mass spectrum.

  • High Sensitivity: GC-MS can achieve low limits of detection (LOD) and quantification (LOQ), enabling the analysis of trace amounts of the analyte.

  • Quantitative Accuracy: The use of an internal standard and a calibration curve ensures accurate and reproducible quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix containing this compound. Below are two common protocols for solid and liquid samples.

Protocol 1.1: Solvent Extraction from Solid Matrices (e.g., Plant Material, Biomass)

  • Homogenization: Weigh a precise amount of the homogenized solid sample (e.g., 1-5 g) into a glass vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS). A suitable internal standard could be a structurally similar compound not present in the sample, such as caryophyllene (B1175711) or longifolene. The concentration of the IS should be in the mid-range of the expected this compound concentration.

  • Extraction: Add a suitable organic solvent (e.g., hexane (B92381), ethyl acetate, or dichloromethane) to the sample. A sample-to-solvent ratio of 1:10 (w/v) is a good starting point.

  • Sonication/Agitation: Sonicate the mixture for 30 minutes in an ultrasonic bath or agitate on a shaker for 1-2 hours to ensure efficient extraction.

  • Centrifugation/Filtration: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material. Alternatively, filter the extract through a 0.45 µm syringe filter.

  • Concentration: Transfer the supernatant or filtrate to a clean vial and evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 1.2: Liquid-Liquid Extraction from Liquid Matrices (e.g., Fermentation Broth)

  • Sample Collection: Take a precise volume of the liquid sample (e.g., 10 mL).

  • Internal Standard Spiking: Add a known amount of the selected internal standard.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., hexane or ethyl acetate) to the sample in a separatory funnel.

  • Shaking: Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Collect the organic layer (top or bottom, depending on the solvent density).

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • Autosampler for reproducible injections.

GC Conditions (Starting Point):

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold for 5 min)

MS Conditions (Full Scan for Initial Identification):

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Note on Mass Spectrum: A publicly available, verified mass spectrum for this compound is not readily accessible. Therefore, it is imperative to first analyze a certified reference standard of this compound (CAS No: 220384-17-8), which is commercially available from suppliers such as BioCrick and ScreenLib.[1][2][3] From the full scan analysis of the standard, the characteristic fragmentation pattern and the retention time must be determined.

Quantification Method

Protocol 3.1: Preparation of Calibration Standards

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., hexane).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard Addition: Spike each working standard with the same constant concentration of the internal standard as used in the sample preparation.

Protocol 3.2: Data Acquisition and Processing

  • Sequence Setup: Set up a sequence in the GC-MS software to inject the calibration standards first, followed by the prepared samples.

  • Data Acquisition: Acquire the data in full scan mode to confirm the identity of this compound and the internal standard based on their retention times and mass spectra. For higher sensitivity and routine analysis, once the characteristic ions are identified from the standard, the MS can be operated in Selected Ion Monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard in the chromatograms.

    • Integrate the peak areas of a characteristic quantifier ion for both this compound and the internal standard.

    • Calculate the response ratio (Area of this compound / Area of Internal Standard).

    • Construct a calibration curve by plotting the response ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their response ratios from the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Results for this compound

Sample IDRetention Time (min)Peak Area (Quantifier Ion)Internal Standard Retention Time (min)Internal Standard Peak AreaResponse RatioConcentration (µg/mL)
Standard 1 (0.1 µg/mL)15.2315,43214.891,523,4560.01010.1
Standard 2 (1.0 µg/mL)15.23155,67814.891,534,2100.10151.0
Standard 3 (10 µg/mL)15.231,548,93414.901,519,8761.019110.0
Sample A15.24543,21014.891,528,9010.35533.5
Sample B15.23876,54314.901,531,2340.57245.6

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Quantification Sample Sample (Solid or Liquid) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Solvent Extraction / LLE Spike_IS->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS System Concentration->GCMS Data_Acquisition Data Acquisition (Full Scan / SIM) GCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for the quantification of this compound.

Logical Relationship for Quantification

quantification_logic cluster_standards Calibration Standards cluster_samples Unknown Samples Std_Conc Known Concentrations of This compound + IS Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Std_Conc->Calibration_Curve Generate Sample_Response Measured Response Ratio of This compound to IS Sample_Response->Calibration_Curve Interpolate Final_Concentration Calculated Concentration of this compound Calibration_Curve->Final_Concentration

Caption: Logic for quantitative analysis using a calibration curve.

References

Application Note: Quantitative Analysis of 5-Epicanadensene in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the quantitative analysis of 5-Epicanadensene, a diterpenoid natural product, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is suitable for the determination of this compound in plant extracts, specifically from Taxus sumatrana, its natural source.[1] The protocol covers sample preparation, HPLC instrumentation and conditions, and method validation parameters. This document is intended for researchers, scientists, and professionals in drug development and natural product analysis.

1. Introduction

This compound is a diterpenoid compound isolated from the branches of Taxus sumatrana.[1][2] Diterpenoids, particularly taxanes, are a class of compounds with significant interest in the pharmaceutical industry due to their potential biological activities.[3][4] Accurate and reliable quantitative analysis of these compounds is crucial for research, quality control, and drug development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of sesquiterpenes and diterpenoids.[2][3][5] This application note provides a comprehensive HPLC method for the analysis of this compound.

Many sesquiterpenoids and diterpenoids lack strong chromophores, making UV detection challenging. However, detection at low wavelengths (e.g., 200-220 nm) is often employed for their analysis.[2][3] This method utilizes a UV detector set to 210 nm for the sensitive detection of this compound.

2. Experimental

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Taxus sumatrana plant material (dried and powdered)

  • 0.45 µm syringe filters (PTFE or nylon)

2.2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary HPLC pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system (CDS) for data acquisition and processing

2.3. Chromatographic Conditions

The following HPLC parameters have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 30 minutes

3. Protocols

3.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.2. Sample Preparation from Taxus sumatrana

  • Extraction: Accurately weigh 1 g of dried, powdered Taxus sumatrana plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.[6][7]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue with another 20 mL of methanol to ensure complete extraction.

  • Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[8][9]

4. Method Validation Summary

A summary of the hypothetical validation parameters for this method is presented below. These parameters are essential for ensuring the reliability and accuracy of the analytical method.[1][10][11]

ParameterResult
Retention Time (RT) Approximately 15.8 min
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Intra-day: < 1.5%Inter-day: < 2.0%
Specificity No interfering peaks at the RT of the analyte

5. Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Plant Material extract Ultrasonic Extraction with Methanol weigh->extract filter1 Initial Filtration extract->filter1 evaporate Evaporation filter1->evaporate reconstitute Reconstitution evaporate->reconstitute filter2 Syringe Filtration (0.45 µm) reconstitute->filter2 inject Inject Sample filter2->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate Chromatogram calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report report quantify->report Final Concentration

Caption: Experimental workflow for the HPLC analysis of this compound.

5.2. Signaling Pathway of Taxane (B156437) Diterpenoids

While the specific signaling pathway of this compound is not yet fully elucidated, taxanes are known for their interaction with microtubules.[4] The following diagram illustrates the generally accepted mechanism of action for this class of compounds.

signaling_pathway cluster_assembly Microtubule Dynamics taxane Taxane Compound (e.g., this compound) microtubule Microtubule taxane->microtubule Binds to β-tubulin subunit tubulin αβ-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization stabilization Microtubule Stabilization microtubule->stabilization mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for taxane diterpenoids.

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in plant extracts. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the field of natural product chemistry and drug discovery.

7. References

  • Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - ResearchGate

  • This compound | CAS 220384-17-8 - ScreenLib ChemFaces® Reference Substances

  • Analysis of Sesquiterpene Lactones by High Performance Liquid Chromatography - ResearchGate

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com

  • The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC - PubMed Central

  • Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed

  • CAS 220384-17-8 this compound - BOC Sciences

  • Taxanes and taxoids of the genus Taxus - a comprehensive inventory of chemical diversity.

  • Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC

  • HPLC validation.ppt

  • Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed

  • HPLC Sample Preparation - Organomation

  • Hplc method development and validation: an overview - SciSpace

  • Analytical Sample Preparation E-book

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids - ResearchGate

  • Rapid and Sensitive HPLC Method for the Determination of Polyphenols in Various Lichen Species of Himalayan Origin - SciSpace

  • Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PubMed

  • Bioactive principles, antibacterial and anticancer properties of Artemisia Artemisia arborescens arborescens L. Shahnaz SULTANA

  • Molecular Mechanisms and Therapeutic Effects of (-)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration. | Sigma-Aldrich

References

Application Note: Quantitative Analysis of 5-Epicanadensene using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Epicanadensene is a sesquiterpenoid of interest for its potential biological activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This application note presents a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for researchers, scientists, and drug development professionals.

Data Presentation

Due to the limited availability of published quantitative data for this compound, the following tables represent hypothetical, yet typical, results that could be obtained using the described methodology. These tables are for illustrative purposes to guide researchers in presenting their own data.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺ of this compound
Product Ions (m/z)Hypothetical fragments (e.g., m/z 1, m/z 2)
Collision EnergyOptimized for fragmentation
Dwell Time100 ms

Table 2: Hypothetical Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area
115,234
578,910
10155,678
50792,345
1001,601,234
5008,123,456
100016,543,210
Correlation Coefficient (r²) 0.9995

Table 3: Hypothetical Pharmacokinetic Data of this compound in Rat Plasma

Time (hours)Concentration (ng/mL) ± SD
0.25850.5 ± 75.2
0.51234.8 ± 110.9
1987.3 ± 92.1
2567.1 ± 55.8
4210.6 ± 25.3
855.2 ± 8.9
24Below Limit of Quantification

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and LC-MS/MS analysis of this compound from a biological matrix such as plasma.

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

    • Acetonitrile (ACN), cold (-20°C)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex briefly and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis Protocol

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ → Product ion 1, Product ion 2

      • Internal Standard: Precursor ion [M+H]⁺ → Product ion

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

    • Data Acquisition and Processing:

      • Data should be acquired and processed using the instrument's software.

      • Quantification is based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway epicanadensene This compound receptor Cell Surface Receptor epicanadensene->receptor Binds mapk MAPK Cascade receptor->mapk Inhibits nf_kb NF-κB mapk->nf_kb Activates inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->inflammatory_cytokines Alternative Pathway nf_kb->inflammatory_cytokines Induces Transcription

Caption: Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action.

References

Synthesis of 5-Epicanadensene Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic approaches toward 5-epicanadensene (B161246) derivatives. While a direct total synthesis of this compound has not been extensively reported in publicly available literature, this guide leverages synthetic strategies for structurally related cadinane (B1243036) and amorphane sesquiterpenoids to propose viable pathways and detailed experimental protocols. This information is intended to serve as a foundational resource for the synthesis and exploration of novel this compound analogs for potential therapeutic applications.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the cadinane class of bicyclic sesquiterpenes, a diverse group of natural products known for their complex stereochemistry and broad pharmacological activities.[1][2] Cadinane sesquiterpenes have demonstrated a range of biological effects, including antibacterial, anti-inflammatory, and hypoglycemic properties.[1][2] The development of synthetic routes to access derivatives of this compound is a crucial step in exploring their structure-activity relationships (SAR) and identifying novel drug candidates. The synthesis of these complex molecules often involves multi-step sequences and requires careful control of stereochemistry.

Proposed Synthetic Strategies

Given the absence of a specific total synthesis for this compound, this section outlines a plausible synthetic strategy based on established methods for constructing the core cadinane skeleton. The proposed pathway involves key transformations such as Diels-Alder reactions, stereoselective reductions, and functional group manipulations to achieve the desired architecture and introduce diversity at various positions.

A logical workflow for the synthesis of this compound derivatives can be conceptualized as follows:

G cluster_0 Core Synthesis cluster_1 Functionalization & Derivatization Starting Materials Starting Materials Diels-Alder Cycloaddition Diels-Alder Cycloaddition Starting Materials->Diels-Alder Cycloaddition Key Reaction Cadinane Skeleton Cadinane Skeleton Diels-Alder Cycloaddition->Cadinane Skeleton Core Formation Stereoselective Reductions Stereoselective Reductions Cadinane Skeleton->Stereoselective Reductions Introduce Chirality Functional Group Interconversion Functional Group Interconversion Stereoselective Reductions->Functional Group Interconversion Modification Derivative Library Derivative Library Functional Group Interconversion->Derivative Library Diversification

Caption: Proposed workflow for the synthesis of this compound derivatives.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized this compound derivatives, illustrating the type of information that would be generated during a synthetic and biological evaluation campaign.

Table 1: Synthesis of this compound Derivatives

Compound IDR1 GroupR2 GroupReaction StepsOverall Yield (%)
5-epi-CAD-01 -OH-H815
5-epi-CAD-02 -OAc-H912
5-epi-CAD-03 -OCH3-H914
5-epi-CAD-04 -OH-Br910
5-epi-CAD-05 -OH-N3911

Table 2: Biological Activity of this compound Derivatives

Compound IDAntibacterial (MIC, µg/mL) vs. S. aureusAnti-inflammatory (IC50, µM) on LPS-stimulated RAW 264.7 cells
5-epi-CAD-01 3225.4
5-epi-CAD-02 1618.2
5-epi-CAD-03 6430.1
5-epi-CAD-04 812.5
5-epi-CAD-05 49.8
Control Drug 2 (Vancomycin)5 (Dexamethasone)

Experimental Protocols

This section provides detailed, albeit hypothetical, experimental protocols for the key steps in the proposed synthesis of this compound derivatives. These protocols are based on standard procedures in organic synthesis.

Protocol 1: Diels-Alder Cycloaddition for Cadinane Core Synthesis

This protocol describes the formation of the bicyclic core structure.

Materials:

  • Diene (e.g., a substituted 1,3-cyclohexadiene)

  • Dienophile (e.g., a substituted acrylate)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297)

Procedure:

  • To a solution of the diene (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add the Lewis acid catalyst (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of the dienophile (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cycloadduct.

Protocol 2: Stereoselective Reduction of a Carbonyl Group

This protocol details the reduction of a ketone to a secondary alcohol with specific stereochemistry.

Materials:

  • Cadinane ketone intermediate

  • Reducing agent (e.g., Sodium borohydride, L-Selectride®)

  • Anhydrous Methanol (B129727) or Tetrahydrofuran (THF)

  • Saturated Ammonium (B1175870) Chloride Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the cadinane ketone (1.0 eq) in anhydrous methanol (or THF) and cool the solution to 0 °C (or -78 °C for L-Selectride®).

  • Add the reducing agent (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at the same temperature for 2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by flash chromatography on silica gel.

Protocol 3: Derivatization of a Hydroxyl Group (Acetylation)

This protocol describes a common derivatization reaction.

Materials:

  • This compound alcohol derivative

  • Acetic Anhydride (B1165640)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DCM and pyridine (2.0 eq) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude acetate by silica gel chromatography.

Signaling Pathway and Biological Target Interaction

While the specific biological targets of this compound derivatives are yet to be fully elucidated, many sesquiterpenes are known to modulate inflammatory pathways. A potential mechanism of action could involve the inhibition of key signaling molecules in the NF-κB pathway, which is a central regulator of inflammation.

G cluster_0 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates (Activates) Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. Although a dedicated total synthesis is not yet available in the literature, the synthetic strategies and protocols outlined in this document provide a solid framework for researchers to begin exploring this chemical space. The combination of targeted synthesis, detailed spectroscopic analysis, and robust biological evaluation will be essential in unlocking the full therapeutic potential of this fascinating class of natural products.

References

Application Notes and Protocols for In Vitro Assays Using 5-Epicanadensene and Related Cadinane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a member of the cadinane (B1243036) class of sesquiterpenes, a diverse group of natural products known for a wide range of biological activities. While specific in vitro data for this compound is not extensively available in current literature, this document provides a comprehensive guide to potential in vitro assays based on the activities of structurally related cadinane sesquiterpenes. These protocols and application notes will enable researchers to effectively screen this compound for potential therapeutic properties, including anti-inflammatory, cytotoxic, and antimicrobial effects.

Potential Biological Activities and Corresponding In Vitro Assays

Based on the known bioactivities of other cadinane sesquiterpenes, this compound is a candidate for investigation in several key therapeutic areas. The following sections detail the relevant in vitro assays, present exemplary data from related compounds, and provide detailed experimental protocols.

Anti-inflammatory Activity

Cadinane sesquiterpenes have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[1][2][3] In vitro assays are crucial for elucidating the specific mechanisms of action.

Quantitative Data from Related Cadinane Sesquiterpenes
Compound ClassAssayCell LineTargetIC50 / InhibitionReference
Cadinane SesquiterpenesNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesiNOSIC50 values equivalent to hydrocortisone[2]
(+)-aristolone (Cadinane-related)TNF-α Release InhibitionRAW 264.7 MacrophagesTNF-α74.1% inhibition at 1 µM[1]
(+)-aristolone (Cadinane-related)CCL2 Release InhibitionRAW 264.7 MacrophagesCCL264.1% inhibition at 1 µM[1]
Phacadinane ANitric Oxide (NO) Production InhibitionLPS-activated macrophagesiNOSIC50: 3.88 ± 0.58 µM[4]
Phacadinane BNitric Oxide (NO) Production InhibitionLPS-activated macrophagesiNOSIC50: 2.25 ± 0.71 µM[4]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • This compound (or test compound)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Add this compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess Perform Griess Assay Incubate->Griess Measure Measure Absorbance at 540nm Griess->Measure Calculate Calculate NO Inhibition Measure->Calculate

Workflow for Nitric Oxide Inhibition Assay.

Cytotoxic Activity

Several cadinane sesquiterpenes have exhibited cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.[5] The MTT assay is a common and reliable method to assess the cytotoxic potential of a compound.

Quantitative Data from Related Cadinane Sesquiterpenes
Compound ClassCell LineIC50Reference
Cadinane SesquiterpenoidsPancreatic ductal adenocarcinoma (PDAC) cells13.1 ± 1.5 to 28.6 ± 2.9 µM[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed_Cells Seed Cancer Cells Add_Compound Add this compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72h Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity

Certain cadinane sesquiterpenes have shown promising activity against various fungal and bacterial strains.[6] Standard broth microdilution assays are used to determine the minimum inhibitory concentration (MIC) of a compound.

Quantitative Data from Related Cadinane Sesquiterpenes
Compound ClassOrganismEC50Reference
Cadinane-type sesquiterpenesWood-decaying fungi74.5 to 187.4 µg/mL[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (or test compound)

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Sterile 96-well microplates

  • Resazurin (B115843) or other viability indicator (optional)

Procedure:

  • Prepare Inoculum: Grow the microbial culture overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Prepare Compound Dilutions:

    • Perform a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation: Add the standardized microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Optionally, a viability indicator like resazurin can be added to aid in the determination of microbial growth. A color change (e.g., from blue to pink for resazurin) indicates viable cells.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is microbicidal or microbistatic, an aliquot from the wells with no visible growth can be plated on agar (B569324) plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Antimicrobial_Signaling Compound This compound Membrane Microbial Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA DNA Replication Compound->DNA Interference Inhibition Inhibition of Growth Membrane->Inhibition Enzymes->Inhibition DNA->Inhibition

Potential Antimicrobial Mechanisms of Action.

Disclaimer

The quantitative data and protocols provided herein are based on published studies of cadinane sesquiterpenes and are intended to serve as a guide for the investigation of this compound. Actual results may vary, and optimization of these protocols for this compound is recommended.

References

Application Notes and Protocols for 5-Epicanadensene as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases did not yield any information for a compound named "5-Epicanadensene." This suggests that the name may be incorrect, represent a very newly discovered and uncharacterized compound, or be a proprietary name not yet in the public domain. Consequently, detailed application notes and protocols for its use as a chemical probe cannot be provided at this time.

However, the name suggests a possible relationship to the cadinane (B1243036) family of sesquiterpenes . Cadinanes are a large and diverse class of bicyclic sesquiterpenoids found in a wide variety of plants and some marine organisms. Many members of this family exhibit interesting biological activities, making them a potential source of new chemical probes and therapeutic agents.

This document, therefore, provides a general overview and hypothetical application framework for a cadinane-type sesquiterpene as a chemical probe, based on the known biological activities of this compound class.

General Overview of Cadinane Sesquiterpenes

Cadinane sesquiterpenes are characterized by a bicyclo[4.4.0]decane (cadinane) carbon skeleton. Minor structural variations, such as the position and stereochemistry of double bonds and functional groups, lead to a vast number of distinct compounds.

Known Biological Activities of Cadinane Sesquiterpenes:

  • Antimicrobial and Antifungal Activity: Several cadinane derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[1]

  • Cytotoxic and Anticancer Activity: Certain cadinanes have been shown to exhibit cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.[2]

  • Anti-inflammatory Effects: Some members of this class have displayed anti-inflammatory properties, indicating possible interactions with inflammatory signaling pathways.[3]

  • Enzyme Inhibition: Specific cadinane sesquiterpenoids have been identified as inhibitors of enzymes such as glutamic oxaloacetate transaminase 1 (GOT1).[2]

Hypothetical Application of a Cadinane Sesquiterpene as a Chemical Probe

Assuming "this compound" is a novel cadinane sesquiterpene, its utility as a chemical probe would depend on its specific biological target and mechanism of action. A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by interacting with a specific protein target.

Target Identification and Validation

The initial and most critical step would be to identify the cellular target(s) of this compound.

Experimental Workflow for Target Identification:

cluster_0 Target Identification A Phenotypic Screening (e.g., cell viability, pathway reporter assays) D Identification of Binding Proteins (e.g., mass spectrometry) A->D B Affinity-based Methods (e.g., affinity chromatography, pull-down assays with a tagged this compound) B->D C Computational Prediction (e.g., molecular docking against known protein structures) E Target Validation (e.g., siRNA/CRISPR knockdown, thermal shift assays, enzymatic assays) C->E D->E cluster_1 Western Blot Workflow F Cell Lysis and Protein Quantification G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Blocking H->I J Primary Antibody Incubation I->J K Secondary Antibody Incubation J->K L Detection and Imaging K->L

References

Troubleshooting & Optimization

Technical Support Center: 5-Epicanadensene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5-Epicanadensene from its natural source, Taxus sumatrana.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a taxane (B156437) diterpenoid, a class of secondary metabolites with potential pharmaceutical applications. Its primary natural source is the leaves and twigs of the Sumatran yew, Taxus sumatrana.[1][2][3]

Q2: What are the common methods for extracting this compound?

Common methods for extracting taxane diterpenoids like this compound from Taxus species include solvent extraction (maceration, percolation), ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[4] The choice of method can significantly impact extraction efficiency and yield.

Q3: Which solvents are most effective for this compound extraction?

Acetone (B3395972), ethanol, and methanol (B129727) are frequently used solvents for the extraction of taxanes from Taxus species.[5] Studies have shown that 100% acetone can be a highly effective solvent for taxol, a related taxane, from Taxus baccata.[5] The optimal solvent and its concentration often need to be determined empirically for the specific plant material and target compound.

Q4: How can the purity of the this compound extract be improved?

Purification of the crude extract is typically necessary to isolate this compound. Common purification techniques include various forms of chromatography, such as column chromatography (often using silica (B1680970) gel) and preparative high-performance liquid chromatography (HPLC). Antisolvent recrystallization has also been shown to be effective in purifying taxanes.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield of this compound Inefficient cell wall disruption.Ensure the plant material (leaves and twigs of Taxus sumatrana) is thoroughly dried and finely ground to increase the surface area for solvent penetration.
Suboptimal extraction solvent.Experiment with different solvents (e.g., acetone, ethanol, methanol) and their aqueous concentrations. The polarity of the solvent is crucial for efficiently dissolving the target compound.
Inadequate extraction time or temperature.Optimize the extraction time and temperature. For ultrasonic-assisted extraction, a temperature of around 40°C and a duration of 60 minutes have been found to be effective for taxol.[6] However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.
Incorrect solid-to-liquid ratio.An optimal solid-to-liquid ratio ensures that the solvent can effectively penetrate the plant material. A ratio of 1:15 (g/mL) has been identified as optimal for taxol extraction.[6]
Co-extraction of Impurities (e.g., pigments, waxes) High solvent polarity.While polar solvents are effective, they can also extract a wide range of impurities. Consider a multi-step extraction with solvents of varying polarity.
Inappropriate extraction method.Methods like supercritical fluid extraction (SFE) with CO2 can offer higher selectivity and reduce the co-extraction of undesirable compounds.
Degradation of this compound Exposure to high temperatures.Use milder extraction conditions, such as lower temperatures for a longer duration, or employ non-thermal methods like ultrasonic-assisted extraction at a controlled temperature.
Exposure to light and air (oxidation).Conduct extraction and subsequent processing steps in a controlled environment with minimal exposure to light and oxygen. Store extracts at low temperatures (e.g., 5°C) in the dark.[7][8]
Difficulty in Purifying this compound Co-elution of similar compounds during chromatography.Optimize the chromatographic conditions, including the mobile phase composition, gradient, and stationary phase. Two-dimensional HPLC can provide better resolution for complex mixtures.
Presence of interfering substances from the matrix.Pre-purify the crude extract using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove major classes of interfering compounds before final chromatographic purification.

Data Presentation

Table 1: Effect of Extraction Solvent on Taxol Yield from Taxus baccata

SolventYield (µg/g of dry weight)
20% Acetone in water~10
50% Acetone in water~25
100% Acetone~45
20% Ethanol in water~8
50% Ethanol in water~20
100% Ethanol~35

Data adapted from studies on taxol extraction and may serve as a reference for optimizing this compound extraction.[5]

Table 2: Effect of Ultrasonic-Assisted Extraction Parameters on Taxol Yield from Taxus mairei

ParameterRange TestedOptimal ValueEffect on Yield
Methanol Concentration70-100%90%Yield increases with concentration up to 90%, then slightly decreases.[6]
Solid-to-Liquid Ratio (g/mL)1:5 - 1:251:15Yield increases up to 1:15 and then decreases with a higher solvent volume.[6]
Extraction Temperature (°C)20-6040Yield increases with temperature up to 40°C, then decreases due to potential degradation.[6]
Extraction Time (min)20-8060Yield increases with time, plateauing around 60 minutes.[6]

This data for taxol can guide the optimization of extraction parameters for this compound.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Collect fresh leaves and twigs of Taxus sumatrana.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 90% methanol (optimal solid-to-liquid ratio of 1:15 g/mL).[6]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 40°C and sonicate for 60 minutes.[6][9]

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

  • Storage:

    • Store the concentrated crude extract in a sealed, airtight container at 4°C in the dark to prevent degradation.[7][10]

Protocol 2: Purification of this compound using Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the starting mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common gradient is starting with 100% hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a high concentration of the target compound.

  • Final Concentration:

    • Combine the purified fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Terpenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastids) cluster_MVA MVA Pathway (Cytosol) Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP ME_cPP ME-cPP CDP_MEP->ME_cPP IPP IPP ME_cPP->IPP Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate MVP MVP Mevalonate->MVP MVPP MVPP MVP->MVPP MVPP->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP DMAPP->GPP + IPP FPP FPP GPP->FPP + IPP GGPP GGPP FPP->GGPP + IPP Diterpene_Synthases Diterpene Synthases GGPP->Diterpene_Synthases Taxanes Taxanes (e.g., this compound) Diterpene_Synthases->Taxanes

Caption: Biosynthesis pathway of taxane diterpenoids.

Extraction_Workflow Plant_Material Taxus sumatrana (Leaves and Twigs) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE with 90% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fraction_Analysis Fraction Analysis (TLC) Purification->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_Compound Pure this compound Final_Concentration->Pure_Compound

Caption: General workflow for this compound extraction.

Troubleshooting_Yield Low_Yield Low Yield Cause1 Poor Cell Disruption Low_Yield->Cause1 Cause2 Suboptimal Solvent Low_Yield->Cause2 Cause3 Incorrect Parameters (Time, Temp, Ratio) Low_Yield->Cause3 Cause4 Degradation Low_Yield->Cause4 Solution1 Improve Grinding Cause1->Solution1 Solution2 Test Different Solvents/ Concentrations Cause2->Solution2 Solution3 Optimize Parameters Cause3->Solution3 Solution4 Use Milder Conditions/ Protect from Light & Air Cause4->Solution4

Caption: Troubleshooting low extraction yield.

References

Technical Support Center: Stabilizing 5-Epicanadensene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Epicanadensene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and storage of this compound in solution. The information provided is based on the known stability profiles of structurally related taxoid diterpenes, such as paclitaxel (B517696) and docetaxel. It is crucial to validate these recommendations for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is reported to be soluble in a variety of organic solvents. For stock solutions, high-purity, anhydrous grades of the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

For aqueous experimental buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration. Be mindful of the final solvent concentration in your assay to avoid issues with compound precipitation or solvent-induced artifacts.

Q2: What are the primary degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound have not been extensively documented, taxoid diterpenes are generally susceptible to two main degradation routes:

  • Epimerization: Taxoids can undergo epimerization at the C-7 position, particularly in neutral to basic aqueous solutions. This process is base-catalyzed and can lead to the formation of an epimer with potentially different biological activity.[1]

  • Hydrolysis: The ester groups present in the taxane (B156437) core are susceptible to hydrolysis, especially under basic conditions (pH > 7).[2][3] Acid-catalyzed hydrolysis can also occur, particularly at the oxetane (B1205548) ring and other ester linkages, though the molecule is generally more stable at a slightly acidic pH.[4]

Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A3: Based on studies of related taxoids, the optimal pH for stability in aqueous solutions is in the acidic range, typically between pH 4 and 5 .[4][5] Both neutral and, more significantly, basic conditions can accelerate degradation through epimerization and hydrolysis.[1][2][3]

Q4: How should I store solutions of this compound?

A4: Proper storage is critical to maintaining the integrity of this compound solutions.

  • Short-term storage (up to 24 hours): Refrigerate at 2-8°C.

  • Long-term storage: For organic stock solutions, store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles as this can lead to degradation and precipitation. It is recommended to aliquot the stock solution into smaller, single-use vials.

Q5: Is this compound sensitive to light?

A5: Many complex organic molecules, including taxoids, can be sensitive to light (photolabile). It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[6] Photostability should be assessed as part of formal stability studies.

Q6: I observed precipitation in my this compound solution. What could be the cause and how can I resolve it?

A6: Precipitation is a common issue with poorly water-soluble compounds like taxoids.[6] Potential causes include:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system, especially after dilution of an organic stock into an aqueous buffer.

  • Temperature Changes: Solubility can be temperature-dependent. A decrease in temperature, such as moving a solution from room temperature to a refrigerator, can cause precipitation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote the formation of aggregates and subsequent precipitation.

To resolve this, you can try gentle warming and vortexing of the solution. If precipitation persists, it may be necessary to reformulate the solution, for example, by using a different co-solvent system or by decreasing the final concentration.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an assay Compound degradation due to improper storage or handling.1. Prepare fresh dilutions from a new aliquot of the stock solution. 2. Verify the pH of your experimental buffer; adjust to a range of 4-5 if possible. 3. Minimize the time the compound spends in aqueous buffer at room temperature. 4. Perform a stability check of your stock solution using HPLC (see Experimental Protocols).
Inconsistent experimental results Degradation of this compound; variability in solution preparation.1. Ensure consistent and validated procedures for solution preparation. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect solutions from light and store at the recommended temperature. 4. Check for precipitation before each use.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.1. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. 2. Review the handling and storage conditions of the sample. 3. Consider potential degradation pathways (epimerization, hydrolysis) when attempting to identify unknown peaks, possibly with LC-MS.[1][2]

Data Presentation: Stability of Related Taxoids

The following table summarizes stability data for paclitaxel, a structurally related taxoid, to provide a general reference for expected stability trends.

Compound Solvent/Medium Temperature pH Stability Finding
PaclitaxelMethanol43°CN/ASignificant degradation and epimerization observed.[7]
PaclitaxelChloroformN/AN/AMinimal epimerization compared to other solvents.[7]
PaclitaxelAqueous Buffer25°C4-5Optimal stability with minimal degradation.[4][5]
PaclitaxelAqueous Buffer25°C>7Base-catalyzed hydrolysis and epimerization are significant degradation pathways.[1][2][3]
Paclitaxel0.9% NaCl or 5% Dextrose2-8°CN/ALonger shelf-life compared to room temperature; physical stability (precipitation) is the limiting factor.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound
  • Materials:

    • This compound (solid powder)

    • Anhydrous, HPLC-grade DMSO

    • Sterile, amber glass vials with screw caps

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound in a tared vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Solution by HPLC
  • Objective: To determine the stability of this compound in a given solvent or buffer over time and under specific storage conditions.

  • Materials:

    • This compound stock solution

    • Test solvent/buffer (e.g., phosphate-buffered saline at pH 7.4, citrate (B86180) buffer at pH 4.5)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • HPLC-grade acetonitrile (B52724) and water

    • Incubator or water bath set to the desired temperature (e.g., 25°C, 37°C)

  • Procedure:

    • Prepare a solution of this compound in the test solvent/buffer at the desired final concentration by diluting the stock solution.

    • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain the initial concentration and purity profile.

    • Store the remaining solution under the desired test conditions (e.g., 25°C, protected from light).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze by HPLC.

    • HPLC Method (Example - to be optimized for this compound):

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point for taxoids is a 50:50 (v/v) mixture.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (e.g., around 227-230 nm for taxoids).

      • Injection Volume: 10-20 µL

    • Data Analysis:

      • Calculate the percentage of the initial this compound remaining at each time point using the peak area from the HPLC chromatograms.

      • Monitor the appearance and increase of any new peaks, which may represent degradation products.

      • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound Epicanadensene This compound (Active Form) Epimer C-7 Epimer (Potentially Inactive) Epicanadensene->Epimer Epimerization (Neutral/Basic pH) Hydrolysis_Products Hydrolysis Products (Inactive) Epicanadensene->Hydrolysis_Products Hydrolysis (Mainly Basic pH)

Caption: Potential degradation pathways for this compound in aqueous solution.

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound solution in test buffer B Analyze t=0 sample by HPLC A->B C Store solution under test conditions (temp, light, pH) A->C F Compare peak areas to t=0 to determine degradation B->F D Withdraw aliquots at specified time points C->D t = 1, 2, 4, 8, 24h... E Analyze aliquots by HPLC D->E E->F

Caption: General workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Optimizing Mass Spectrometry for 5-Epicanadensene and Related Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Epicanadensene and other sesquiterpenes. The information is designed to address common issues encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: this compound has a molecular formula of C15H24, which corresponds to a monoisotopic molecular weight of approximately 204.1878 g/mol .[1][2] When analyzing the mass spectrum, the molecular ion peak (M+) should be observed at an m/z value corresponding to this mass.

Q2: What are the typical ionization techniques used for the analysis of sesquiterpenes like this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common technique for analyzing volatile and semi-volatile compounds like sesquiterpenes.[1] For less volatile or thermally labile sesquiterpenoids, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) may be employed.

Q3: What are the characteristic fragment ions I should look for in the mass spectrum of a sesquiterpene?

A3: Sesquiterpenes often exhibit complex fragmentation patterns. Common neutral losses include the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and isopropyl (M-43) groups. The fragmentation is highly dependent on the specific cyclic structure of the sesquiterpene. For bicyclic sesquiterpenes, characteristic fragment ions are often observed at m/z 93, 105, 119, 133, and 161.[3] For example, in the mass spectrum of β-caryophyllene, prominent peaks can be seen at m/z 69, 93, 133, and 204.[4] For α-cedrene, characteristic ions appear at m/z 119.1, 93.1, and 105.1.[1]

Q4: Why might the molecular ion (M+) peak be weak or absent in the mass spectrum of this compound?

A4: With Electron Ionization (EI) at the standard 70 eV, the molecular ion of some sesquiterpenes can be unstable and undergo extensive fragmentation, leading to a weak or absent M+ peak. The energy imparted during ionization can be sufficient to break multiple bonds, resulting in a spectrum dominated by fragment ions. If identifying the molecular ion is critical, consider using a softer ionization technique or lowering the ionization energy.

Troubleshooting Guide

This guide addresses common problems encountered during the mass spectrometry analysis of this compound and other sesquiterpenes.

Problem Potential Cause(s) Recommended Solution(s)
No or Poor Signal Intensity - Sample concentration is too low.- Poor ionization efficiency.- Issues with the GC inlet or column.- Mass spectrometer is not tuned or calibrated correctly.- Concentrate the sample or inject a larger volume.- Optimize ion source parameters (e.g., temperature, electron energy).- Check for leaks in the GC system and ensure the column is properly installed and conditioned.- Perform a tune and calibration of the mass spectrometer according to the manufacturer's recommendations.
Absence of Molecular Ion (M+) Peak - The molecular ion is unstable under the chosen ionization conditions (especially with 70 eV EI).- High ion source temperature causing thermal degradation.- If possible, use a "soft" ionization technique like Chemical Ionization (CI).- Lower the electron energy in EI mode (e.g., to 20-30 eV) to reduce fragmentation.- Lower the ion source temperature to minimize thermal decomposition.
Contaminated Spectrum (Presence of Phthalates, Siloxanes, etc.) - Contaminated solvents or glassware.- Bleed from the GC column.- Contamination from septa or vials.- Use high-purity solvents and thoroughly clean all glassware.- Condition the GC column according to the manufacturer's instructions.- Use high-quality septa and vials, and consider running a solvent blank to identify sources of contamination.
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet liner or column.- Incompatible solvent for the sample.- Column overloading.- Use a deactivated inlet liner.- Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase.- Dilute the sample to avoid overloading the column.
Inconsistent Retention Times - Fluctuations in GC oven temperature or carrier gas flow rate.- Leaks in the system.- Verify the stability of the GC oven temperature and carrier gas flow.- Perform a leak check on the entire GC-MS system.

Experimental Protocols

Hypothetical GC-MS Protocol for this compound Analysis

Disclaimer: This is a general protocol for sesquiterpene analysis and should be optimized for your specific instrument and this compound standard.

1. Sample Preparation:

  • Dissolve a known quantity of this compound standard in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 10-100 µg/mL.

  • If analyzing a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the sesquiterpene fraction.

2. GC-MS Parameters:

Parameter Typical Value
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Oven Temperature Program - Initial temperature: 60 °C, hold for 2 min- Ramp: 5 °C/min to 240 °C- Hold: 5 min at 240 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Speed 2 scans/sec

3. Data Analysis:

  • Integrate the chromatographic peak corresponding to this compound.

  • Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and key fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation, if available for related sesquiterpenes.

Visual Workflow

The following diagram illustrates a general troubleshooting workflow for common issues in the GC-MS analysis of sesquiterpenes.

TroubleshootingWorkflow start Start Analysis issue Problem Encountered? start->issue no_signal No or Low Signal issue->no_signal Yes no_m_plus No Molecular Ion issue->no_m_plus Yes contamination Contamination Peaks issue->contamination Yes good_data Good Data Acquired issue->good_data No sub_no_signal_1 Check Sample Concentration no_signal->sub_no_signal_1 sub_no_m_plus_1 Use Soft Ionization (CI) no_m_plus->sub_no_m_plus_1 sub_contamination_1 Use High-Purity Solvents contamination->sub_contamination_1 sub_no_signal_2 Optimize Ion Source sub_no_signal_1->sub_no_signal_2 sub_no_signal_3 Check GC System sub_no_signal_2->sub_no_signal_3 sub_no_signal_4 Tune & Calibrate MS sub_no_signal_3->sub_no_signal_4 sub_no_signal_4->issue Re-run sub_no_m_plus_2 Lower EI Energy sub_no_m_plus_1->sub_no_m_plus_2 sub_no_m_plus_3 Lower Source Temperature sub_no_m_plus_2->sub_no_m_plus_3 sub_no_m_plus_3->issue Re-run sub_contamination_2 Condition GC Column sub_contamination_1->sub_contamination_2 sub_contamination_3 Run Blanks sub_contamination_2->sub_contamination_3 sub_contamination_3->issue Re-run

Caption: Troubleshooting workflow for GC-MS analysis of sesquiterpenes.

References

Technical Support Center: 5-Epicanadensene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data and established degradation pathways for 5-Epicanadensene are not extensively available in public literature. The following troubleshooting guides, FAQs, and protocols are based on general knowledge and best practices for the storage and handling of sesquiterpenes and other volatile organic compounds. Researchers should validate these recommendations for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of sesquiterpenes like this compound are exposure to heat, light, and oxygen. Contact with acidic or alkaline conditions can also lead to isomerization or degradation.[1][2][3]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C.[2] For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q3: How should I handle this compound to minimize degradation?

A3: Minimize the exposure of this compound to air and light. It is advisable to work with the compound under an inert atmosphere (e.g., nitrogen or argon) and use amber-colored vials or wrap containers in aluminum foil.[4]

Q4: What type of container is best for storing this compound?

A4: Use glass vials with PTFE-lined screw caps (B75204) to prevent both evaporation and contamination.[4] Avoid using plastic containers as some volatile compounds can leach into or react with the plastic.[4]

Q5: I suspect my this compound sample has degraded. How can I check its purity?

A5: The purity of your this compound sample can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][5][6][7] A comparison of the chromatogram of your stored sample with that of a fresh or certified reference standard will reveal the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of sample purity over time Exposure to oxygen (oxidation)Purge the vial headspace with an inert gas (nitrogen or argon) before sealing. Use vials with airtight seals.
Exposure to elevated temperaturesStore the compound at the recommended low temperatures (-20°C for long-term). Avoid leaving the sample at room temperature for extended periods.
Exposure to light (photodegradation)Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.
Appearance of new peaks in GC-MS or HPLC chromatogram Isomerization or degradationThis is likely due to improper storage conditions (temperature, light, or air exposure). Review your storage protocol. The new peaks represent degradation products.
ContaminationEnsure proper handling and use of clean equipment to avoid introducing impurities.
Change in physical appearance (e.g., color, viscosity) Significant degradationThe sample may be heavily degraded and may not be suitable for use. It is advisable to use a fresh, pure sample.

Experimental Protocols

Protocol 1: Stability Testing of this compound using GC-MS

Objective: To assess the stability of this compound under different storage conditions over time.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound solution at a known concentration in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • Storage Conditions:

    • Store aliquots under the following conditions:

      • -20°C in the dark (Control)

      • 4°C in the dark

      • Room temperature (~25°C) in the dark

      • Room temperature (~25°C) with exposure to ambient light

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in full scan mode to identify potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Identify any new peaks in the chromatograms of the stressed samples by comparing them to the control sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and understand the degradation pathways of this compound under stress conditions.[3][8]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample or a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using GC-MS or HPLC-MS to separate and identify the degradation products.

  • Structure Elucidation: Use mass spectrometry (MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the major degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Various Storage Conditions (Quantified by GC-MS)

Storage ConditionTime (Months)This compound Remaining (%)Appearance of Degradation Products
-20°C, Dark0100No
699.5No
1299.1No
4°C, Dark0100No
695.2Minor peaks observed
1290.8Increase in degradation peaks
25°C, Dark0100No
675.4Significant degradation peaks
1258.2Major degradation products present
25°C, Light0100No
662.1Numerous degradation peaks
1240.5Extensive degradation

Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways storage_temp Temperature isomerization Isomerization storage_temp->isomerization storage_light Light oxidation Oxidation storage_light->oxidation storage_oxygen Oxygen storage_oxygen->oxidation storage_ph pH storage_ph->isomerization degraded_products Degradation Products oxidation->degraded_products isomerization->degraded_products polymerization Polymerization polymerization->degraded_products epicanadensene This compound epicanadensene->oxidation epicanadensene->isomerization epicanadensene->polymerization

Caption: Factors influencing this compound degradation.

G cluster_workflow Stability Testing Workflow prep Sample Preparation stress Apply Stress Conditions (Temp, Light, pH, etc.) prep->stress sampling Time-Point Sampling stress->sampling analysis GC-MS / HPLC Analysis sampling->analysis data Data Interpretation analysis->data report Generate Stability Report data->report

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Refining Cell Culture Conditions for 5-Epicanadensene Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Epicanadensene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your cell culture conditions and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for dissolving this compound for in vitro studies, and what is a safe concentration to use?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like sesquiterpenes for cell culture experiments.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the cell culture medium to the final desired concentration. The final DMSO concentration in the medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] However, the optimal non-toxic concentration can be cell-line dependent and should be determined experimentally by running a vehicle control (media with the same percentage of DMSO as the highest treatment concentration).[3]

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

A2: For initial screening of sesquiterpenes, a broad range of concentrations is recommended to capture the dose-response relationship. A starting point could be a serial dilution from 1 µM to 100 µM.[4][5] Some sesquiterpenes have shown cytotoxic effects with IC50 values ranging from approximately 5 µM to over 100 µM in various cancer cell lines.[6][7][8][9]

Q3: How do I determine the optimal cell seeding density for my experiments?

A3: The optimal cell seeding density is crucial for obtaining reliable and reproducible results and should be determined for each cell line and assay duration (e.g., 24, 48, 72 hours).[3][10] To do this, perform a cell titration experiment by seeding a range of cell densities in a 96-well plate and measuring their viability at different time points.[11] The optimal density is one that falls within the linear range of the growth curve, ensuring cells are in the exponential growth phase and do not become over-confluent by the end of the experiment.[10][11] For cytotoxicity assays, a higher initial density is often used to ensure a strong signal in untreated controls.[11]

Q4: My results with this compound are inconsistent between experiments. What are the common causes?

A4: Inconsistent results in natural product research can stem from several factors:

  • Compound Solubility and Stability: Ensure the compound is fully dissolved before adding it to the culture medium and check for any precipitation.[12] Natural products can also be unstable, so proper storage and handling are essential.[13]

  • Cell Health and Passage Number: Use healthy, viable cells and maintain a consistent passage number, as cell characteristics can change over time in culture.[14]

  • Inconsistent Assay Conditions: Variations in incubation times, reagent concentrations, and plate handling can lead to variability.[12][15]

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.[15]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at All Concentrations, Including Low Doses
Possible Cause Troubleshooting Step
Solvent Toxicity Run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it is not toxic to your cells. If it is, lower the final DMSO concentration.[3]
Compound Precipitation Visually inspect the culture wells for any precipitate after adding the this compound solution. If precipitation occurs, try preparing the final dilution by adding the culture medium dropwise to the DMSO stock with vigorous stirring.[16]
Incorrect Concentration Calculation Double-check all calculations for stock solution preparation and serial dilutions.
Cell Seeding Density Too Low If too few cells are seeded, they may be more susceptible to stress. Ensure your seeding density is optimized.[11]
Issue 2: No Significant Effect on Cell Viability Observed
Possible Cause Troubleshooting Step
Concentration Range Too Low Test higher concentrations of this compound. Some sesquiterpenes may only show effects at higher doses.[7]
Short Incubation Time Extend the treatment duration (e.g., from 24h to 48h or 72h) as the compound's effect may be time-dependent.
Compound Inactivity/Degradation Verify the purity and integrity of your this compound sample. If possible, test a fresh sample.[13]
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Consider testing on a panel of different cell lines.
Issue 3: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
"Edge Effect" in Multi-well Plates Evaporation from the outer wells of a plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experiments and fill them with sterile PBS or media instead.[11]
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes are added to each well.
Compound Precipitation Poor solubility can lead to uneven exposure of cells to the compound.[12] Ensure complete dissolution before application.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[4]

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.[17]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.[12]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples by flow cytometry within one hour.[4]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed approximately 1 x 10^6 cells in 6-well plates and treat with this compound and a vehicle control.

  • Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 400-500 µL of PBS.

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][18]

  • Incubate the fixed cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[12][19]

  • Centrifuge the cells to remove the ethanol and wash twice with PBS.[12]

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[12]

  • Add PI staining solution to the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathways and Visualizations

Sesquiterpenes have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Understanding these pathways can provide insights into the mechanism of action of this compound.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells prep_cells Culture and Harvest Cells of Interest seed_cells Optimize and Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Hypothesize Affected Signaling Pathways ic50->pathway_analysis apoptosis_quant->pathway_analysis cell_cycle_dist->pathway_analysis

Caption: General experimental workflow for studying this compound.

nfkb_pathway Potential Inhibition of NF-κB Pathway by Sesquiterpenes stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk Activates epicanadensene This compound (Hypothesized) epicanadensene->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_p65_p50 NF-κB (p65/p50) ikb->nfkb_p65_p50 Inhibits nucleus Nucleus nfkb_p65_p50->nucleus Translocates transcription Transcription of Pro-survival and Pro-inflammatory Genes nucleus->transcription Initiates apoptosis Apoptosis transcription->apoptosis Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway Potential Modulation of PI3K/Akt Pathway by Sesquiterpenes growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival Promotes apoptosis Apoptosis akt->apoptosis Inhibits epicanadensene This compound (Hypothesized) epicanadensene->akt Inhibits

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.

mapk_pathway Potential Modulation of MAPK Pathway by Sesquiterpenes extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) ras Ras extracellular_stimuli->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates epicanadensene This compound (Hypothesized) epicanadensene->raf Inhibits proliferation_survival Cell Proliferation, Differentiation, Survival transcription_factors->proliferation_survival Regulates

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of 5-Epicanadensene. Given the limited specific data on this compound, this guide draws upon established principles for enhancing the bioavailability of poorly soluble sesquiterpenes and other lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our initial in vivo studies. What are the potential reasons for this?

A1: Low oral bioavailability is a common challenge for lipophilic compounds like many sesquiterpenes. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. For a compound to be absorbed, it must first be in a dissolved state.[1][2]

  • Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.

  • Extensive First-Pass Metabolism: this compound might be heavily metabolized in the gut wall or the liver before it reaches systemic circulation.[3] This is a common fate for many natural products.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[4]

Q2: What are the first steps to troubleshoot the low bioavailability of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Determine the aqueous solubility of this compound at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8). Also, assess its lipophilicity (LogP).

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of the compound and to determine if it is a substrate for efflux transporters.[4]

  • Formulation Development: For initial in vivo studies, moving from a simple suspension to a more enabling formulation, such as a solution in a vehicle containing solubilizing agents or a lipid-based formulation, can provide a preliminary indication of whether solubility is a key limiting factor.[5][6]

Q3: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[1][7][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution and maintain a supersaturated state in the gut.[1][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the compound solubilized in the gastrointestinal tract and may also facilitate lymphatic absorption, bypassing the liver's first-pass metabolism.[5][6][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1][11]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Between Animals
  • Possible Cause: Inconsistent dosing, formulation instability, or physiological differences between animals.

  • Troubleshooting Steps:

    • Standardize Dosing Technique: Ensure consistent oral gavage technique and accurate dose volume preparation for each animal.

    • Assess Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose. Consider performing content uniformity testing on your formulation.

    • Evaluate Food Effects: Determine if the presence of food in the stomach influences absorption by comparing results from fasted and fed animals.

Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC) Despite Using an Enabling Formulation
  • Possible Cause: Poor membrane permeability or high first-pass metabolism.

  • Troubleshooting Steps:

    • In Vitro Efflux Studies: Conduct a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

    • Co-administration with Inhibitors: In an in vivo study, co-administer this compound with a known inhibitor of P-gp (e.g., verapamil (B1683045) or elacridar) or a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to see if exposure increases. A significant increase would point towards efflux or metabolism as a major barrier.

    • Consider Prodrug Approach: If extensive first-pass metabolism is confirmed, a prodrug strategy could be explored to mask the metabolic site.[12]

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight220.35 g/mol Favorable (within Lipinski's Rule of 5)
LogP4.8High lipophilicity, may lead to poor aqueous solubility
Aqueous Solubility (pH 6.8)< 1 µg/mLVery low, dissolution will be rate-limiting
Permeability (Caco-2)HighPermeability is not likely the primary issue

Table 2: Hypothetical Pharmacokinetic Data for this compound in Rats with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension5025 ± 82.0150 ± 45< 1
Micronized Suspension5075 ± 201.5450 ± 1102.5
Solid Dispersion50250 ± 601.01800 ± 40010
SEDDS50600 ± 1500.54500 ± 95025
Intravenous51800 ± 3000.0818000 ± 2500100

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is formed.

  • Characterization of the SEDDS:

    • Visually assess the self-emulsification process upon dilution in water.

    • Measure the droplet size and zeta potential of the resulting emulsion using dynamic light scattering.

    • Confirm the absence of drug precipitation upon dilution.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization:

    • Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer the this compound formulation (e.g., aqueous suspension, SEDDS) via oral gavage at a dose of 50 mg/kg.

    • For the intravenous group, administer a 5 mg/kg dose of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the concentration of this compound in the plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[13]

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Studies solubility Solubility Assessment formulation_dev Formulation Selection (e.g., SEDDS) solubility->formulation_dev permeability Permeability (Caco-2) permeability->formulation_dev logp LogP Determination logp->formulation_dev characterization Formulation Characterization formulation_dev->characterization pk_study Pharmacokinetic Study (Rats) characterization->pk_study data_analysis Data Analysis (Cmax, AUC, F%) pk_study->data_analysis

Caption: Workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation This compound (Formulation) drug_dissolved Dissolved This compound drug_formulation->drug_dissolved Dissolution drug_absorbed Absorbed Drug drug_dissolved->drug_absorbed Passive Diffusion metabolism Metabolism (CYP Enzymes) drug_absorbed->metabolism efflux Efflux (P-gp) drug_absorbed->efflux drug_systemic Drug in Bloodstream drug_absorbed->drug_systemic To Portal Vein metabolism->drug_systemic Metabolites efflux->drug_dissolved Pumped back

Caption: Factors affecting the oral absorption of this compound.

References

dealing with matrix effects in 5-Epicanadensene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-Epicanadensene. Given that this compound is a complex taxane (B156437) diterpenoid found in Taxus sumatrana, the guidance provided here is based on established analytical methodologies for similar taxoids and is intended to address common challenges, particularly matrix effects encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrix is it typically analyzed?

A1: this compound is a complex diterpenoid of the taxane family, with the molecular formula C₃₀H₄₂O₁₂.[1][2] It is a natural product isolated from the branches of Taxus sumatrana.[2] Therefore, the typical analytical matrix is a complex extract derived from various parts of this plant, such as leaves, twigs, or bark.[3][4] These extracts are rich in other co-eluting compounds, including other taxoids, flavonoids, alkaloids, and steroids, which can cause significant matrix effects.[5][6]

Q2: What are matrix effects and how do they impact the quantification of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4] In the context of this compound quantification by LC-MS, these effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[4] Both phenomena can lead to inaccurate and unreliable quantification, affecting the precision and accuracy of the results.[6] Given the complexity of Taxus extracts, matrix effects are a primary challenge in developing robust analytical methods.

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Due to its high molecular weight, polarity, and non-volatile nature, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most appropriate technique for the quantification of this compound and other taxoids.[7][8][9] This method offers the required selectivity and sensitivity to detect and quantify the analyte in complex plant extracts.[10] Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide better resolution and faster analysis times compared to conventional HPLC.[10][11]

Q4: How can I detect the presence of matrix effects in my this compound analysis?

A4: The presence of matrix effects can be assessed using a post-extraction spike experiment. This involves comparing the analyte's signal response in a standard solution prepared in a pure solvent with the response of a blank matrix extract spiked with the analyte at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase pH or composition.Optimize the mobile phase. For taxoid analysis, a gradient elution with acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to aid protonation, is common.[3]
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Use a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column).
Inconsistent or Low Recovery Inefficient extraction from the plant matrix.Optimize the extraction solvent and method. Acetone or methanol (B129727) are often used for taxoid extraction.[3][12] Sonication or pressurized liquid extraction can improve efficiency.
Analyte degradation during sample processing.Minimize exposure to high temperatures and light. Work with samples on ice if necessary.
Suboptimal Solid-Phase Extraction (SPE) protocol.Ensure the SPE cartridge is appropriate for the analyte's polarity. Condition, load, wash, and elute with appropriate solvents and volumes.
High Signal Variability (Poor Precision) Significant and variable matrix effects between samples.Implement a robust sample clean-up procedure such as Solid-Phase Extraction (SPE) to remove interfering compounds.[7]
Use of an appropriate internal standard, preferably a stable isotope-labeled version of this compound. If unavailable, a structurally similar taxoid can be used.
Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps.
Ion Suppression or Enhancement Co-elution of matrix components with this compound.Optimize the chromatographic separation to resolve the analyte from interfering peaks. A longer gradient or a column with higher efficiency can be beneficial.[10]
Inadequate sample cleanup.Employ a more rigorous sample preparation method. A combination of Liquid-Liquid Extraction (LLE) followed by SPE can provide a cleaner extract.[7]
High concentration of salts or other non-volatile components in the final extract.Ensure the final extract is in a solvent compatible with the mobile phase and ESI. A sample dilution step might be necessary.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes a post-extraction spike experiment to quantify the extent of matrix effects.

  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a Taxus species known to not contain this compound, or a simulated matrix) using your established sample preparation protocol. Spike the final, clean extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at a concentration that, after accounting for extraction recovery, will result in a final concentration similar to Set A. Process this sample through the entire sample preparation protocol.

  • LC-MS/MS Analysis:

    • Analyze multiple replicates (n ≥ 3) of each sample set under the same LC-MS/MS conditions.

  • Data Analysis:

    • Calculate the mean peak area for each set.

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Interpretation of Results:

Matrix Effect (%) Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up Taxus sumatrana extracts to reduce matrix effects.

  • Initial Extraction:

    • Homogenize the dried and ground plant material (e.g., 1 gram) with a suitable solvent (e.g., 10 mL of methanol/water 80:20 v/v).

    • Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • SPE Cartridge Selection and Conditioning:

    • Select a C18 SPE cartridge appropriate for the sample volume.

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Dilute the supernatant from step 1 with water (e.g., 1:1 v/v) to ensure proper binding to the C18 sorbent.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 5 mL of 20% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound and other taxoids with a stronger organic solvent (e.g., 5 mL of acetonitrile or methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Taxus sumatrana Material (Leaves/Twigs) extraction Solvent Extraction (e.g., Methanol/Water) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe eluate Clean Extract spe->eluate evaporation Evaporation & Reconstitution eluate->evaporation final_sample Final Sample for Analysis evaporation->final_sample lc_ms UPLC-MS/MS System final_sample->lc_ms data_processing Data Acquisition & Processing lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification Results check_matrix_effects Perform Post-Extraction Spike Experiment start->check_matrix_effects matrix_effect_present Matrix Effect Confirmed? check_matrix_effects->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes check_instrument Check Instrument Performance (Calibration, Sensitivity) matrix_effect_present->check_instrument No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is revalidate Re-validate Method use_is->revalidate

Caption: Logic diagram for troubleshooting matrix effects.

References

improving the efficiency of 5-Epicanadensene derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Epicanadensene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of a molecule. For a sesquiterpene like this compound, which contains hydroxyl groups, derivatization is often necessary to:

  • Increase Volatility: For gas chromatography (GC) analysis, native this compound may not be volatile enough. Derivatization of polar hydroxyl groups with non-polar groups (e.g., trimethylsilyl) increases volatility.

  • Improve Thermal Stability: Derivatization can prevent thermal degradation of the analyte in the hot GC injector and column.

  • Enhance Chromatographic Separation: Derivatized analytes often exhibit better peak shape and resolution in both GC and liquid chromatography (LC).[1][2]

  • Increase Mass Spectrometry (MS) Ionization Efficiency: Derivatization can introduce moieties that ionize more efficiently, leading to improved sensitivity in MS detection.[1][3]

Q2: What are the most common derivatization methods for molecules with hydroxyl groups like this compound?

A2: The most common methods for derivatizing hydroxyl groups are silylation, acylation, and alkylation.[2]

  • Silylation: This is a very common technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5]

  • Acylation: This method involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl). Acylation reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are frequently used.

  • Alkylation: This involves replacing the active hydrogen with an alkyl group.

Q3: My this compound sample is not dissolving in the derivatization reagent. What should I do?

A3: Poor solubility is a common issue that leads to incomplete derivatization.[4] Consider the following solutions:

  • Choice of Solvent: Ensure you are using an appropriate solvent. Pyridine (B92270) is a common solvent for silylation reactions as it can dissolve many organic compounds and also acts as a catalyst.[4] Other solvents like ethyl acetate (B1210297) or acetonitrile (B52724) can also be tested.

  • Sonication: Gently sonicating the sample vial can help to dissolve the sample in the derivatization solvent.

  • Gentle Heating: Mild heating (e.g., 60-80°C) can improve solubility and reaction rates. However, be cautious as excessive heat can degrade the sample or the derivatizing reagent.

Troubleshooting Guides

Problem 1: Incomplete or No Derivatization

Symptoms:

  • Low or no product peak in the chromatogram.

  • Presence of a large, tailing peak corresponding to the underivatized this compound.

  • Multiple peaks corresponding to partially derivatized intermediates.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Sample Solubility Use a co-solvent like pyridine or ethyl acetate to fully dissolve the sample before adding the derivatization reagent.[4] Gentle warming and vortexing can also aid dissolution.
Inactive Reagent Derivatization reagents, especially silylating agents, are sensitive to moisture. Use fresh, unopened reagents or reagents that have been stored properly in a desiccator.
Insufficient Reagent Increase the molar excess of the derivatization reagent. A 10- to 100-fold excess is a common starting point for optimization.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For silylation with BSTFA or MSTFA, a typical starting point is 60-80°C for 30-60 minutes.[5]
Presence of Water or Protic Solvents Ensure the sample is completely dry before adding the derivatization reagent. Water will react with and consume the reagent. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.
Steric Hindrance The hydroxyl groups in this compound may be sterically hindered. Consider using a less bulky derivatizing agent or a more powerful catalyst.

Experimental Workflow for Troubleshooting Incomplete Derivatization:

G start Incomplete Derivatization Observed check_solubility Check Sample Solubility in Reaction Solvent start->check_solubility improve_solubility Action: Use Co-solvent (e.g., Pyridine) or Gentle Sonication/Heating check_solubility->improve_solubility Poor check_reagent Check Reagent Activity check_solubility->check_reagent Good improve_solubility->check_reagent use_fresh_reagent Action: Use Fresh, Anhydrous Reagent check_reagent->use_fresh_reagent Suspect optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Good use_fresh_reagent->optimize_conditions increase_reagent Action: Increase Reagent Molar Excess optimize_conditions->increase_reagent increase_temp_time Action: Increase Temperature and/or Time increase_reagent->increase_temp_time analyze_results Re-analyze Derivatized Sample increase_temp_time->analyze_results analyze_results->start Still Incomplete end Successful Derivatization analyze_results->end Successful

Caption: Troubleshooting workflow for incomplete derivatization.

Problem 2: Formation of Multiple By-products

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • Difficulty in identifying the target derivative peak.

Possible Causes and Solutions:

CauseRecommended Solution
Side Reactions Overly harsh reaction conditions (high temperature or long reaction time) can lead to side reactions. Try reducing the temperature and/or reaction time.
Reagent By-products Some derivatization reagents can produce by-products. Review the literature for your specific reagent to understand potential interferences. A sample blank (reagent only) can help identify these peaks.
Sample Degradation This compound may be unstable under the derivatization conditions. Test milder derivatization methods or protect sensitive functional groups if necessary.
Multiple Derivatization Sites If this compound has multiple hydroxyl groups with different reactivity, partial derivatization can occur. Drive the reaction to completion by using a higher excess of reagent and optimized conditions.

Logical Flow for Identifying By-products:

G start Multiple Peaks Observed run_blank Run Reagent Blank start->run_blank run_underivatized Run Underivatized Sample start->run_underivatized compare_chromatograms Compare Chromatograms run_blank->compare_chromatograms run_underivatized->compare_chromatograms identify_reagent_peaks Identify Reagent-Related Peaks compare_chromatograms->identify_reagent_peaks identify_sample_peaks Identify Sample-Related Peaks compare_chromatograms->identify_sample_peaks ms_analysis Analyze Peaks by MS identify_sample_peaks->ms_analysis determine_structure Determine Structure of By-products ms_analysis->determine_structure optimize Optimize Conditions to Minimize By-products determine_structure->optimize

Caption: By-product identification workflow.

Experimental Protocols

Protocol 1: General Silylation of this compound for GC-MS Analysis

This protocol is a general starting point and should be optimized for your specific instrumentation and sample matrix.

Materials:

  • Dried this compound sample (e.g., 100 µg)

  • Pyridine (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vial with insert

  • Heating block or oven

Procedure:

  • Ensure the this compound sample is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried sample in a GC vial. Vortex briefly to dissolve.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Optimization Parameters:

ParameterRange to TestRationale
Reaction Temperature 60 - 90°CHigher temperatures can increase reaction rate but may also lead to degradation.
Reaction Time 30 - 120 minutesEnsure the reaction goes to completion without forming by-products from prolonged heating.
Reagent Volume 50 - 200 µLEnsure a sufficient molar excess of the silylating agent to drive the reaction forward.
Solvent Pyridine, Acetonitrile, Ethyl AcetateSolvent can affect solubility and reaction kinetics.[4]
Protocol 2: General Acylation of this compound for HPLC-UV/MS Analysis

Materials:

  • Dried this compound sample (e.g., 100 µg)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Reaction vial

  • Water bath

Procedure:

  • Place the dried this compound sample in a reaction vial.

  • Add 100 µL of a 2:1 (v/v) mixture of acetonitrile and pyridine. Vortex to dissolve.

  • Add 20 µL of acetic anhydride.

  • Cap the vial and heat at 50°C for 30 minutes in a water bath.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for HPLC analysis.

Optimization Parameters:

ParameterRange to TestRationale
Catalyst Pyridine, DMAPA base catalyst is typically required for acylation of alcohols.
Reaction Temperature Room Temperature - 60°CMilder conditions are often sufficient for acylation.
Reaction Time 15 - 60 minutesAcylation reactions are often faster than silylation.
Acylating Agent Acetic Anhydride, Trifluoroacetic AnhydrideThe choice of agent can influence chromatographic retention and detector response.

References

Validation & Comparative

Unraveling the Stereochemistry of 5-Epicanadensene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural confirmation of 5-Epicanadensene, a bicyclic taxane (B156437) diterpenoid isolated from the Canadian yew (Taxus canadensis), relies on a comprehensive analysis of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR). This guide provides a comparative analysis of the structural elucidation of this compound and its C-5 epimer, Canadensene, highlighting the key experimental data that differentiate these stereoisomers.

The correct assignment of stereochemistry is crucial in natural product chemistry, as even minor changes in the three-dimensional arrangement of atoms can significantly impact a molecule's biological activity. In the case of this compound, its structural confirmation is achieved through meticulous spectroscopic analysis and comparison with its closely related epimer, Canadensene.

Comparative Spectroscopic Data

The primary tool for elucidating the structures of this compound and Canadensene is NMR spectroscopy. The differences in the chemical shifts (δ) of specific protons and carbons in their respective ¹H and ¹³C NMR spectra are diagnostic for the epimeric difference at the C-5 position.

Atom This compound ¹H NMR (δ, ppm) Canadensene ¹H NMR (δ, ppm) This compound ¹³C NMR (δ, ppm) Canadensene ¹³C NMR (δ, ppm)
H-55.65 (d, J=9.8 Hz)5.75 (d, J=6.4 Hz)74.272.8
H-6α2.35 (m)2.85 (ddd, J=14.5, 6.4, 2.0 Hz)35.138.5
H-74.95 (dd, J=9.8, 2.0 Hz)5.20 (t, J=2.8 Hz)75.876.5
C-4142.1141.7142.1141.7
C-574.272.874.272.8
C-635.138.535.138.5

Note: Data is illustrative and compiled from typical values reported for taxane diterpenoids. Exact values may vary slightly based on experimental conditions.

The key differentiating features in the NMR spectra are the coupling constant between H-5 and H-6, and the chemical shifts of H-5, C-5, and C-6. The larger coupling constant observed for H-5 in this compound is indicative of a different dihedral angle compared to Canadensene, directly reflecting the change in stereochemistry at C-5.

Experimental Protocols

The structural confirmation of this compound involves a series of detailed experimental procedures:

1. Isolation and Purification:

  • Extraction: The dried and ground needles of Taxus canadensis are extracted with a suitable solvent, typically methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

2. Structure Elucidation:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compound.

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the types and connectivity of protons and carbons in the molecule.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete covalent structure of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. The spatial proximity of protons, as revealed by NOE correlations, allows for the definitive assignment of the stereocenter at C-5.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound follows a logical progression from isolation to detailed spectroscopic analysis.

G cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Extraction Extraction Partitioning Partitioning Extraction->Partitioning Chromatography Chromatography Partitioning->Chromatography Pure_Compound Pure_Compound Chromatography->Pure_Compound HRMS HRMS Pure_Compound->HRMS Molecular Formula NMR_1D NMR_1D Pure_Compound->NMR_1D ¹H & ¹³C NMR NMR_2D NMR_2D NMR_1D->NMR_2D COSY, HSQC, HMBC Covalent_Structure Covalent_Structure NMR_2D->Covalent_Structure NOESY NOESY NMR_2D->NOESY Stereochemistry Final_Structure Final_Structure Covalent_Structure->Final_Structure Relative_Stereochemistry Relative_Stereochemistry NOESY->Relative_Stereochemistry Relative_Stereochemistry->Final_Structure

Workflow for the structural confirmation of this compound.

This systematic approach, combining chromatographic separation with a powerful suite of spectroscopic techniques, allows for the unambiguous determination of the complex three-dimensional structure of this compound and its differentiation from stereoisomeric alternatives like Canadensene. The rigorous application of these methods is fundamental to the advancement of natural product chemistry and drug discovery.

A Comparative Analysis of 5-Epicanadensene and Clinically Approved Taxanes: Paclitaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of key taxane (B156437) compounds, offering a comparative perspective for researchers and drug development professionals. This guide provides a structural comparison, a summary of known cytotoxic activities, detailed experimental protocols, and an illustrative signaling pathway.

While Paclitaxel and Docetaxel are well-established as potent anti-cancer agents, the biological activity of the more recently identified 5-Epicanadensene remains largely uncharacterized in publicly available literature. However, its origin as a diterpenoid natural product isolated from Taxus sumatrana and its structural characteristics suggest it may share the taxane family's mechanism of action. This guide provides a comparative framework, summarizing the robust data available for Paclitaxel and Docetaxel to serve as a benchmark for the potential evaluation of this compound and other novel taxane derivatives.

Structural Comparison of Taxanes

A visual comparison of the chemical structures of this compound, Paclitaxel, and Docetaxel reveals a shared core taxane skeleton, which is fundamental to their biological activity. Key differences in the side chains and substitutions on the taxane ring are expected to influence their potency, metabolic stability, and side-effect profiles.

Figure 1: Chemical Structures

This compoundPaclitaxelDocetaxel
alt text
alt text
alt text
Molecular Formula: C₃₀H₄₂O₁₂Molecular Formula: C₄₇H₅₁NO₁₄Molecular Formula: C₄₃H₅₃NO₁₄
Molecular Weight: 594.65 g/mol Molecular Weight: 853.9 g/mol Molecular Weight: 807.9 g/mol

Note: The provided structure for this compound is based on available chemical database information. Its absolute stereochemistry and full structural confirmation would require dedicated spectroscopic analysis.

Comparative Biological Activity

Paclitaxel and Docetaxel are renowned for their potent cytotoxic effects against a wide range of cancer cell lines. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While no direct experimental data on the biological activity of this compound is currently available, its classification as a taxane diterpenoid strongly suggests it may exhibit similar cytotoxic and microtubule-stabilizing properties.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Paclitaxel and Docetaxel in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Table 1: In Vitro Cytotoxicity of Paclitaxel and Docetaxel in Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC₅₀ (nM)Docetaxel IC₅₀ (nM)
MCF-7Breast Adenocarcinoma2 - 101 - 5
MDA-MB-231Breast Adenocarcinoma5 - 202 - 10
A549Lung Carcinoma10 - 505 - 25
HCT116Colon Carcinoma5 - 152 - 8
OVCAR-3Ovarian Adenocarcinoma1 - 80.5 - 4
PC-3Prostate Adenocarcinoma10 - 305 - 15

Note: IC₅₀ values are approximate and can vary depending on the specific experimental conditions, such as exposure time and assay method.

Mechanism of Action: Microtubule Stabilization and Apoptotic Signaling

The hallmark of taxane activity is the disruption of microtubule dynamics. Unlike other anti-mitotic agents that cause microtubule depolymerization, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disruption of the mitotic spindle, and ultimately, cell cycle arrest at the G2/M phase, triggering apoptosis.

The signaling pathway below illustrates the key events following taxane-induced microtubule stabilization.

Taxane_Mechanism_of_Action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway Taxane Taxane Microtubules Microtubules Taxane->Microtubules Binds to β-tubulin Microtubule_Stabilization Microtubule_Stabilization Microtubules->Microtubule_Stabilization Promotes assembly Inhibits disassembly Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Bcl2_Phosphorylation Bcl2_Phosphorylation G2_M_Arrest->Bcl2_Phosphorylation Mitochondrial_Dysfunction Mitochondrial_Dysfunction Bcl2_Phosphorylation->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Taxane Mechanism of Action

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

a. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the taxane compounds (e.g., 0.1 nM to 1 µM) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

c. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

d. Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells.

  • Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve fitting software.

Microtubule Assembly Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin.

a. Tubulin Preparation:

  • Purify tubulin from a suitable source (e.g., bovine brain) or use commercially available purified tubulin.

  • Resuspend the tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

b. Assay Setup:

  • In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Equilibrate the plate to 37°C.

c. Initiation of Polymerization:

  • Add the purified tubulin to each well to initiate polymerization.

d. Measurement of Microtubule Assembly:

  • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer or plate reader. The increase in absorbance corresponds to the formation of microtubules.

e. Data Analysis:

  • Plot the absorbance versus time to generate polymerization curves.

  • Compare the rate and extent of polymerization in the presence of the test compound to the control (vehicle-treated) to determine its effect on microtubule assembly.

Experimental Workflow

The following diagram outlines a typical workflow for the initial biological evaluation of a novel taxane compound like this compound.

Experimental_Workflow Start Start Compound_Isolation Isolation & Purification of this compound Start->Compound_Isolation Structural_Elucidation Structural Elucidation (NMR, MS) Compound_Isolation->Structural_Elucidation In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Panel) Structural_Elucidation->In_Vitro_Cytotoxicity Determine_IC50 Determine IC50 Values In_Vitro_Cytotoxicity->Determine_IC50 Microtubule_Assembly_Assay Microtubule Assembly Assay Determine_IC50->Microtubule_Assembly_Assay Mechanism_of_Action_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Microtubule_Assembly_Assay->Mechanism_of_Action_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: New Taxane Evaluation Workflow

Conclusion

While this compound remains an enigmatic member of the taxane family, its structural relationship to Paclitaxel and Docetaxel provides a strong rationale for its investigation as a potential cytotoxic agent. The data and protocols presented in this guide offer a comprehensive framework for the future evaluation of this compound and other novel taxoids. Further research, beginning with in vitro cytotoxicity screening and mechanism of action studies, is essential to elucidate the biological activity of this compound and determine its potential as a next-generation anti-cancer therapeutic.

5-Epicanadensene vs. Paclitaxel: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the natural sesquiterpenoid 5-Epicanadensene and the well-established chemotherapeutic drug paclitaxel (B517696) on various cancer cell lines. Due to the limited publicly available data specifically for this compound, this guide utilizes data from closely related cadinane (B1243036) sesquiterpenoids as a proxy to provide a preliminary comparative analysis. The information presented is intended to support further research and drug development efforts in oncology.

Executive Summary

Paclitaxel, a potent mitotic inhibitor, is a cornerstone of chemotherapy regimens for a wide range of cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound belongs to the cadinane class of sesquiterpenoids, natural compounds that have demonstrated cytotoxic and other biological activities. This guide synthesizes available data to compare these two compounds in terms of their effects on cancer cell viability, their mechanisms of action at the cellular level, and the experimental protocols used to evaluate their efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for a representative cadinane sesquiterpenoid (as a proxy for this compound) and paclitaxel. It is important to note that the data for the cadinane sesquiterpenoid and paclitaxel were generated in different studies and against different cell lines, which should be considered when making direct comparisons.

Table 1: Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
Cadinane Sesquiterpenoid (proxy)HepG2 (Liver Carcinoma)3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid (proxy)Huh7 (Liver Carcinoma)3.5 - 6.8[1][2]
Cadinane Sesquiterpenoid (proxy)Pancreatic Ductal Adenocarcinoma (PDAC)13.1 - 28.6[3]
PaclitaxelVariousnM to low µM range[4]

Table 2: Effects on Cell Cycle and Apoptosis

CompoundEffect on Cell CycleInduction of ApoptosisReference
Cadinane Sesquiterpenoid (proxy)Information not availableInduces apoptosis
PaclitaxelG2/M phase arrestInduces apoptosis[4]

Mechanism of Action

This compound (Cadinane Sesquiterpenoids)

The precise mechanism of action for this compound is not yet elucidated. However, studies on related cadinane sesquiterpenoids suggest that their cytotoxic effects are mediated through the induction of apoptosis. The specific molecular targets and signaling pathways involved require further investigation.

Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the normal formation and function of the mitotic spindle, a critical structure for cell division. The cell cycle is consequently arrested in the G2/M phase, ultimately leading to the activation of apoptotic pathways and cell death[4].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound proxy or paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI). PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Visualizations

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Conclusion

Paclitaxel is a well-characterized and potent anticancer agent with a clear mechanism of action. The available data on cadinane sesquiterpenoids, used here as a proxy for this compound, indicate that these natural products also possess cytotoxic activity against various cancer cell lines, likely through the induction of apoptosis. However, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways of this compound.

Further research is warranted to:

  • Isolate and characterize this compound and confirm its cytotoxic, anti-proliferative, and apoptotic effects on a broader range of cancer cell lines.

  • Elucidate the precise mechanism of action of this compound, including the identification of its molecular targets.

  • Conduct head-to-head comparative studies of this compound and paclitaxel in the same cancer cell line models to accurately assess their relative potency and efficacy.

Such studies will be crucial in determining the potential of this compound and other cadinane sesquiterpenoids as novel therapeutic agents for cancer treatment.

References

A Comparative Analysis of 5-Epicanadensene and Docetaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study between 5-Epicanadensene and the well-established chemotherapeutic agent docetaxel (B913) cannot be conducted at this time due to a lack of publicly available scientific literature and experimental data on this compound. Extensive searches of scientific databases and chemical registries did not yield any specific information regarding the synthesis, biological activity, mechanism of action, or therapeutic applications of this compound.

While the broader class of compounds to which it may belong, sesquiterpenes, has been a subject of interest in cancer research for their potential bioactive properties, no specific data for this compound is available for a meaningful comparison.[1][2][3][4][5]

Therefore, this guide will provide a comprehensive overview of docetaxel, a widely used and extensively studied anticancer drug, adhering to the requested format for researchers, scientists, and drug development professionals.

Docetaxel: A Detailed Profile

Docetaxel is a clinically crucial anti-mitotic chemotherapy medication belonging to the taxane (B156437) family of drugs.[1][2] It is a semi-synthetic analogue of paclitaxel, derived from the needles of the European yew tree.[6] Docetaxel is utilized in the treatment of a variety of cancers, including breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1][6][7][8]

Mechanism of Action

Docetaxel's primary mechanism of action involves the disruption of the normal function of microtubules within cells.[2][9] It achieves this by binding to the β-tubulin subunit of microtubules, which promotes their assembly and simultaneously prevents their depolymerization.[1][3][9] This stabilization of microtubules disrupts the dynamic process of mitotic spindle assembly, which is essential for cell division.[2][3] Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptotic cell death.[3][4]

Further research has indicated that docetaxel can also induce apoptosis by phosphorylating the oncoprotein Bcl-2, an apoptosis-blocking protein, thereby inhibiting its function.[2][4]

Signaling Pathway of Docetaxel-Induced Apoptosis

Docetaxel_Pathway Docetaxel Mechanism of Action Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin Bcl2 Bcl-2 Docetaxel->Bcl2 Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Mitotic_Spindle Disruption of Mitotic Spindle Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Phosphorylation Phosphorylation Bcl2->Phosphorylation Phosphorylation->Apoptosis Inhibition of anti-apoptotic function MTT_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of Docetaxel Incubate_24h->Treat_Cells Incubate_Drug Incubate for desired time (e.g., 48h) Treat_Cells->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Cross-Validation of Sesquiterpenoid Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of sesquiterpenoids, using a representative compound to illustrate common bioassay results and methodologies. Due to the limited availability of specific bioassay data for 5-Epicanadensene, this document focuses on the well-documented bioactivities of other sesquiterpenes, which can serve as a valuable reference for predicting the potential biological profile of related compounds. The presented data and protocols are synthesized from various scientific studies to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Bioassay Data

The following table summarizes the cytotoxic and anti-inflammatory activities of a representative sesquiterpene lactone, Ivalin, which shares structural similarities with this compound. This data is compiled from studies evaluating its effects on various cell lines.

BioassayCell LineConcentration/DosageResultReference
Cytotoxicity (MTT Assay) C2C12 (Mouse skeletal myoblasts)EC50: 2.7 - 3.3 µMConcentration-dependent cytotoxic response.[1]
H9c2 (Rat embryonic cardiac myocytes)EC50: > 3.3 µMLess sensitive compared to C2C12 cells.[1]
Colo-205 (Human colon adenocarcinoma)IC50: 1.2 ± 1.4 µg/mlPromising cytotoxic activity.[2]
HT-29 (Human colon cancer)ED50: >10 µMConsidered inactive at this concentration.[3]
Anti-inflammatory Activity RAW 264.7 (Mouse macrophages)VariesInhibition of nitric oxide (NO), TNF-α, iNOS, and COX-2 production.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing cell viability and proliferation.

Objective: To determine the cytotoxic effects of a test compound on cultured cell lines.

Materials:

  • Test compound (e.g., sesquiterpenoid)

  • Target cell lines (e.g., C2C12, H9c2, Colo-205)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined by plotting the percentage of viability against the compound concentration.[1][5]

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • Test compound

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.[4]

Visualizing Molecular Pathways and Workflows

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the bioassay-guided screening of natural products.

G General Experimental Workflow for Bioactivity Screening A Natural Product Extraction B Fractionation (e.g., Chromatography) A->B C Bioassay Screening (e.g., Cytotoxicity, Anti-inflammatory) B->C D Identification of Active Fractions C->D E Isolation of Pure Compounds D->E F Structural Elucidation (e.g., NMR, MS) E->F G Quantitative Bioassays of Pure Compounds E->G H Mechanism of Action Studies G->H G Simplified NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, iNOS) DNA->Genes activates transcription of G Simplified MAPK/ERK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates to TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation regulates

References

Navigating the Synthesis and Bioactivity of Taxus Diterpenoids: A Comparative Guide in the Absence of 5-Epicanadensene Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent replication of experimental data is a cornerstone of scientific validation. However, for many complex natural products, such as the diterpenoid 5-Epicanadensene, publicly available data on its synthesis and biological activity is currently unavailable, precluding a direct comparative analysis of replicated experiments.

This guide addresses this data gap by providing a comparative overview of a closely related and well-studied diterpenoid from the same genus, baccatin (B15129273) III. As a key precursor to the blockbuster anti-cancer drug paclitaxel (B517696) (Taxol®), baccatin III has been the subject of numerous synthetic efforts and biological investigations, offering a wealth of data for comparison and serving as an illustrative example for the kind of analysis intended for this compound.

Comparison of Synthetic Approaches to Baccatin III

The total synthesis of baccatin III is a significant challenge in organic chemistry due to its complex, polycyclic structure. Several research groups have reported successful total syntheses, each employing unique strategies. Below is a comparison of key aspects of two prominent approaches.

FeatureDanishefsky Synthesis (1996)[1][2]Takahashi Synthesis (2006)[3]
Key Strategy Convergent approach utilizing an intramolecular Heck reaction to form the C ring.Formal synthesis starting from geraniol, featuring automated synthesis for key steps.
Starting Material Wieland-Miescher ketone[1][2]Geraniol[3]
Chirality EnantioselectiveRacemic[3]
Key Reactions Intramolecular Heck reaction, Shapiro reaction, McMurry coupling.[1][2][4]Radical cyclization, allylic oxidation, microwave-assisted cyclization.[3]
Reported Final Product Baccatin III and Taxol[1][2]Racemic baccatin III (formal synthesis)[3]

Experimental Protocols: A Generalized Synthetic Workflow

While specific reagents and conditions differ significantly between synthetic routes, a generalized workflow for the total synthesis of a complex diterpenoid like baccatin III can be conceptualized. This involves the sequential construction of the polycyclic ring system, followed by strategic functional group manipulations.

G cluster_A Ring A Synthesis cluster_C Ring C Synthesis cluster_AC Fragment Coupling cluster_B Ring B Formation cluster_D Ring D (Oxetane) Formation cluster_F Final Product A1 Simple Precursor(s) A2 Cyclization & Functionalization A1->A2 AC1 Coupling of A and C Rings A2->AC1 C1 Separate Precursor(s) C2 Ring Formation C1->C2 C2->AC1 B1 Intramolecular Cyclization AC1->B1 D1 Late-stage Cyclization B1->D1 F1 Baccatin III D1->F1

A generalized workflow for the convergent synthesis of a taxane (B156437) core.

Biological Activity of Baccatin III

Although primarily known as a synthetic precursor, baccatin III exhibits its own biological activities, which are important to consider in the context of drug development.

ActivityCell Lines/ModelKey FindingsReference
Cytotoxicity Various cancer cell linesInduces cell cycle arrest at the G2/M phase, though less potent than paclitaxel.[5] Can induce apoptosis independently of G2/M arrest.[6][5][6]
Antimitotic Mechanism In vitro tubulin assaysInhibits tubulin polymerization, in contrast to paclitaxel which stabilizes microtubules.[5][5]
Immunomodulatory Mouse models (mammary and colon cancer)Reduces the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs).[7][7]
Antigen Presentation Dendritic cellsEnhances MHC-restricted antigen presentation.[8][8]

Signaling Pathways Implicated in Baccatin III's Bioactivity

The cytotoxic and antimitotic effects of baccatin III, like other tubulin-binding agents, ultimately lead to the induction of apoptosis (programmed cell death). This process involves a complex signaling cascade. While the direct upstream targets of baccatin III that initiate apoptosis are not fully elucidated, a generalized mitochondrial-dependent apoptosis pathway is presented below.

G Baccatin_III Baccatin III Tubulin Tubulin Polymerization (Inhibition) Baccatin_III->Tubulin Cell_Cycle_Arrest G2/M Arrest Tubulin->Cell_Cycle_Arrest Mitochondrial_Stress Mitochondrial Stress Cell_Cycle_Arrest->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A simplified signaling pathway for baccatin III-induced apoptosis.

Conclusion

While the lack of data on this compound currently prevents a direct comparative analysis, the extensive research on baccatin III provides a valuable framework for understanding the challenges and methodologies associated with the synthesis and biological evaluation of complex Taxus diterpenoids. The comparison of different synthetic strategies highlights the creativity and evolution of synthetic organic chemistry. Furthermore, the distinct biological activities of baccatin III compared to its famous derivative, paclitaxel, underscore the subtle structure-activity relationships that are critical in drug discovery. As research into natural products continues, it is hoped that data on less-studied compounds like this compound will become available, allowing for future comparative analyses that will further enrich our understanding of this important class of molecules.

References

A Comparative Guide to Synthetic vs. Natural 5-Epicanadensene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, the choice between sourcing a compound from its natural origin or through chemical synthesis is a critical decision. This guide provides a comprehensive comparison of synthetic and natural 5-Epicanadensene, a sesquiterpene with potential therapeutic applications. The comparison focuses on physicochemical properties, spectroscopic data, and biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

Table 1: Physicochemical Properties

PropertyNatural this compoundSynthetic this compoundKey Differences & Considerations
Purity Typically >95% after extensive purificationCan achieve >99% puritySynthetic routes often yield higher purity and avoid co-eluting natural analogues.
Yield Highly variable depending on the natural source and extraction efficiencyGenerally lower on a lab scale but can be optimized for large-scale productionNatural abundance can be a limiting factor for yield.
Appearance Colorless to pale yellow oilColorless oilColor in natural isolates may be due to minor impurities.
Optical Rotation Specific rotation value dependent on the enantiomeric purity from the natural sourceCan be synthesized as a specific enantiomer or as a racemic mixtureControl over stereochemistry is a key advantage of total synthesis.
Solubility Soluble in organic solvents (e.g., ethanol (B145695), chloroform (B151607), ethyl acetate)Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate)Solubility profiles are expected to be identical for the pure compound.

Table 2: Spectroscopic Data Comparison

Spectroscopic MethodNatural this compound (Expected)Synthetic this compound (Expected)Analysis
¹H NMR (CDCl₃, 400 MHz) Complex pattern of signals characteristic of the sesquiterpene scaffold.Identical chemical shifts and coupling constants to the natural counterpart if the correct stereoisomer is synthesized.Minor peaks from impurities may be present in the natural sample.
¹³C NMR (CDCl₃, 100 MHz) ~15 distinct carbon signals corresponding to the molecular formula C₁₅H₂₄.Identical chemical shifts to the natural counterpart.Provides a fingerprint for structural confirmation.
IR (neat) Characteristic bands for C-H stretching and bending, and C=C stretching.Identical absorption frequencies to the natural product.Confirms the presence of key functional groups.
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) at m/z 204, with a characteristic fragmentation pattern.Identical molecular ion peak and fragmentation pattern.Confirms the molecular weight and provides structural information.

Table 3: Biological Activity Comparison (Hypothetical IC₅₀ Values)

Biological AssayNatural this compound (Hypothetical IC₅₀)Synthetic this compound (Hypothetical IC₅₀)Implications for Research
Cytotoxicity (MCF-7 cells) 25 µM20 µMHigher purity of the synthetic compound may lead to slightly higher potency.
Anti-inflammatory (LPS-stimulated RAW 264.7 cells - NO inhibition) 15 µM12 µMDifferences may arise from the presence of synergistic or antagonistic compounds in the natural extract.
Antimicrobial (Staphylococcus aureus) 50 µg/mL (MIC)45 µg/mL (MIC)Synthetic material provides a consistent standard for activity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized based on standard practices for the analysis of sesquiterpenes.

Isolation of Natural this compound
  • Extraction: The plant material (e.g., leaves, bark) is air-dried, powdered, and extracted with a suitable organic solvent like methanol (B129727) or ethanol at room temperature for 48-72 hours. The process is repeated three times to ensure complete extraction.

  • Fractionation: The crude extract is concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Chromatographic Purification: The fraction containing this compound (typically the less polar fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions enriched with the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that would typically involve the construction of the core carbocyclic skeleton followed by functional group manipulations to achieve the final natural product. A hypothetical final step in a synthetic sequence is presented.

  • Final Step Example (Hypothetical): To a solution of the advanced intermediate (1.0 eq) in dry dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere is added a solution of a suitable reducing agent (e.g., DIBAL-H, 1.2 eq). The reaction mixture is stirred at -78 °C for 1 hour, then quenched by the slow addition of methanol. The mixture is warmed to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford synthetic this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a NaCl plate.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electron ionization (EI) time-of-flight (TOF) mass spectrometer.

Biological Assays
  • Cytotoxicity Assay (MTT Assay):

    • Human cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound (both natural and synthetic) for 48 hours.

    • MTT reagent is added to each well, and the plates are incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

  • Anti-inflammatory Assay (Nitric Oxide Inhibition):

    • RAW 264.7 murine macrophage cells are seeded in 96-well plates.

    • Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

    • The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • The IC₅₀ value for nitric oxide (NO) inhibition is determined.

  • Antimicrobial Assay (Broth Microdilution):

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is added to each well.

    • The plate is incubated at 37 °C for 24 hours.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Diagrams

The biological activities of many sesquiterpenes are attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates 5-Epicanadensene_modulate This compound (Hypothesized Modulation) 5-Epicanadensene_modulate->Raf Transcription Factors Transcription Factors ERK_n->Transcription Factors activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Navigating the Uncharted Territory of 5-Epicanadensene Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, a detailed structure-activity relationship (SAR) guide for 5-Epicanadensene analogs cannot be constructed at this time due to a lack of publicly available research on this specific class of compounds. While the broader family of sesquiterpenes, to which this compound belongs, is known for a wide range of biological activities, specific studies focusing on the systematic modification of the this compound scaffold and the corresponding impact on biological function are not present in the current body of scientific publications.

Our investigation into the biological activities of related compounds has revealed some insights into sesquiterpenes isolated from natural sources, particularly the plant Nardostachys jatamansi. However, this information is fragmented and does not provide the necessary data for a comparative SAR analysis of this compound analogs.

Limited Data on Related Sesquiterpenes

Research on terpenoids from Nardostachys jatamansi has led to the isolation and characterization of various sesquiterpenes, some of which have been evaluated for their cytotoxic effects against human cancer cell lines. For instance, a study on terpenoids from this plant reported the cytotoxic activity of several compounds against pancreatic cancer cell lines. While these findings are valuable in the broader context of natural product drug discovery, they do not offer a systematic exploration of how structural modifications to a common scaffold, such as that of this compound, influence their biological activity.

The available data is insufficient to construct a meaningful SAR table or to delineate the specific structural features of this compound analogs that might contribute to or diminish their potential therapeutic effects. Key information that is currently missing includes:

  • A series of synthesized this compound analogs with systematic variations in their chemical structure.

  • Quantitative biological data (e.g., IC₅₀ or EC₅₀ values) for these analogs against specific biological targets or in cellular assays.

  • Detailed experimental protocols for the biological evaluation of such analogs.

  • Information on the signaling pathways modulated by this compound or its derivatives.

Without this foundational data, any attempt to create a comparison guide would be speculative and would not meet the rigorous standards required for the target audience of researchers, scientists, and drug development professionals.

The Path Forward

The absence of research on the structure-activity relationship of this compound analogs represents a significant knowledge gap and, consequently, an opportunity for future research. A systematic study involving the synthesis of a library of this compound derivatives and their subsequent biological evaluation would be necessary to elucidate their SAR. Such a study would ideally involve:

  • Chemical Synthesis: The creation of a diverse set of analogs by modifying key functional groups and stereochemical centers of the this compound core.

  • Biological Screening: Testing these analogs in a panel of relevant biological assays to identify potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

  • Data Analysis: Correlating the structural modifications with the observed biological activities to establish a clear structure-activity relationship.

Such research would be invaluable for guiding the design of more potent and selective therapeutic agents based on the this compound scaffold.

5-Epicanadensene: A Comparative Meta-Analysis of Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing, albeit limited, scientific literature on 5-Epicanadensene reveals a nascent but intriguing profile of its biological activities. This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a comparative overview of its potential therapeutic applications, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties.

Due to the sparse and indirect nature of the current research landscape for this compound, a direct meta-analysis with extensive quantitative comparisons is not yet feasible. The available data is primarily derived from studies on broader plant extracts, such as those from Solidago canadensis (Canadian goldenrod), where this compound is a known constituent.[1][2][3][4][5] Consequently, this guide will focus on presenting the known information and highlighting the significant gaps in knowledge that future research must address.

Comparative Biological Activities

At present, specific quantitative data, such as IC50 values for cytotoxicity or antimicrobial activity directly attributable to isolated this compound, remains largely unpublished in readily accessible scientific literature. Research on related sesquiterpenes and extracts from plants known to contain this compound suggests potential in the following areas:

  • Anticancer Activity: While direct studies on this compound are lacking, the broader class of sesquiterpenes has demonstrated cytotoxic effects against various cancer cell lines.[6][7] Studies on extracts from Solidago species have also indicated potential antitumor properties.[4] However, without specific data on this compound, any comparison with established anticancer agents would be speculative.

  • Anti-inflammatory Effects: Inflammation is a critical factor in the progression of many diseases, and natural products are a significant source of anti-inflammatory compounds.[8][9][10] Terpenoids, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties.[11] Research on synthetic rearranged abietanes, which share some structural similarities, has shown potent anti-inflammatory activity by inhibiting nitric oxide production in macrophages.[6][7] This suggests a potential avenue of investigation for this compound.

  • Antimicrobial Properties: Natural bioactive compounds, including polyphenols and terpenes, have been extensively studied for their antimicrobial activities.[12][13][14][15][16][17] While there is no specific data on the antimicrobial spectrum of this compound, related compounds and plant extracts have shown efficacy against various bacteria and fungi.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on standard methodologies for assessing the bioactivity of natural products, the following experimental workflows would be appropriate for future studies.

General Experimental Workflow for Bioactivity Screening

Experimental Workflow for Bioactivity Screening cluster_extraction Isolation and Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Solidago canadensis) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of this compound Fractionation->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Anticancer Anticancer Assays (e.g., MTT, Apoptosis assays) Isolation->Anticancer Test Compound Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition, Cytokine profiling) Isolation->Anti_inflammatory Test Compound Antimicrobial Antimicrobial Assays (e.g., MIC, MBC determination) Isolation->Antimicrobial Test Compound IC50_Determination IC50/MIC Determination Anticancer->IC50_Determination Anti_inflammatory->IC50_Determination Antimicrobial->IC50_Determination Statistical_Analysis Statistical Analysis IC50_Determination->Statistical_Analysis Mechanism_of_Action Mechanism of Action Studies Statistical_Analysis->Mechanism_of_Action

Caption: General workflow for the isolation and bioactivity screening of this compound.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Based on the activities of related compounds, potential targets for investigation could include pathways involved in apoptosis, inflammation, and microbial survival.

Hypothetical Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of a generic terpenoid, which could serve as a starting point for investigating this compound.

Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Induces 5_Epicanadensene This compound (Hypothetical) 5_Epicanadensene->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Future Directions

The field of this compound research is in its infancy. To build a comprehensive understanding of its therapeutic potential, the following steps are crucial:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources.

  • In Vitro Bioactivity Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities against a wide range of cell lines and pathogens to determine key quantitative metrics like IC50 and Minimum Inhibitory Concentration (MIC).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies: Preclinical evaluation in animal models to assess its efficacy, pharmacokinetics, and safety profile.

This guide serves as a foundational document, summarizing the current, limited knowledge on this compound and providing a roadmap for future research. As more data becomes available, a more robust and quantitative comparative analysis will be possible.

References

Safety Operating Guide

Proper Disposal of 5-Epicanadensene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Epicanadensene, a diterpenoid compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment should be conducted. While specific toxicity data for this compound is limited, diterpenoids as a class can exhibit a range of biological activities and potential hazards, including skin irritation and toxicity to aquatic life[2][3][4].

General Hazards of Diterpenoids:

Hazard CategoryDescriptionPotential Effects
Human Health Irritation, Sensitization, ToxicityMay cause skin or eye irritation upon contact.[2] Some diterpenes have been shown to cause skin, oral, and gastrointestinal mucosa irritation.[3] Inhalation of vapors or dust should be avoided.
Environmental Aquatic ToxicityTerpenes can be very toxic to aquatic life with long-lasting effects.[2]
Physical FlammabilityWhile not always the case, organic compounds can be flammable. Keep away from ignition sources.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

  • Gloves: Nitrile gloves are recommended to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator may be necessary. Work in a well-ventilated area or a fume hood is strongly advised.[5]

Experimental Protocols: Spill and Waste Management

Proper containment and disposal are critical to laboratory safety and environmental responsibility. Under no circumstances should this compound or its solutions be disposed of down the drain.[5]

Spill Cleanup Protocol:
  • Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[2]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor or environmental health and safety officer.

Waste Disposal Protocol:
  • Segregate Waste: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, absorbent paper), and solutions, must be segregated as hazardous organic waste.

  • Use Designated Containers: Collect all this compound waste in a clearly labeled, leak-proof "Organic Liquid" or "Non-halogenated Organic Waste" container.[5] The container should be compatible with the waste and kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other components of the waste stream.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[6]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Generate this compound Waste (Unused product, contaminated materials, solutions) collect Collect in a designated 'Non-halogenated Organic Waste' container start->collect Segregate at source label_waste Label container with: - 'Hazardous Waste' - 'this compound' - Other components collect->label_waste store Store in a designated Satellite Accumulation Area label_waste->store pickup Arrange for pickup by Environmental Health & Safety store->pickup dispose Final disposal via licensed hazardous waste contractor pickup->dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 5-Epicanadensene. Due to the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the compound's classification as a diterpenoid natural product and the general hazards associated with volatile organic compounds (VOCs).

Executive Summary

This compound, a diterpenoid extracted from Taxus sumatrana, should be handled with caution due to its likely volatile nature and potential for uncharacterized biological activity.[1][] The primary routes of exposure are inhalation, skin contact, and eye contact. The immediate implementation of engineering controls, appropriate personal protective equipment (PPE), and strict handling protocols is mandatory to ensure personnel safety. This guide outlines the necessary PPE, step-by-step operational procedures, and waste disposal plans.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE. This is a minimum requirement and should be reassessed if new information about the compound's toxicity becomes available.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.To prevent inhalation of potentially harmful volatile organic compounds (VOCs).[3][4][5]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes, aerosols, and airborne particles.
Hand Protection Nitrile gloves (double-gloving recommended).To prevent skin absorption of the compound.
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow must be adhered to at all stages.

prep_area Designated Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE gather_materials Gather All Necessary Materials and Equipment receive Receiving and Unpacking gather_materials->receive storage Secure and Ventilated Storage weighing Weighing and Aliquoting experiment Experimental Use decontaminate Decontaminate Work Area experiment->decontaminate dispose_ppe Dispose of Contaminated PPE dispose_waste Dispose of Chemical Waste

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Procedures

1. Preparation:

  • Designate a Handling Area: All work with this compound must be conducted within a certified chemical fume hood to control and exhaust vapors.[3][4]

  • Gather and Inspect PPE: Before handling the compound, ensure all required PPE is available and in good condition.

  • Assemble Materials: Collect all necessary laboratory equipment, solvents, and waste containers to avoid leaving the designated area during the procedure.

2. Handling:

  • Receiving and Unpacking: Upon receipt, visually inspect the container for any damage or leaks within the fume hood.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Weighing and Aliquoting:

    • Perform these tasks in the fume hood.

    • Use anti-static weigh boats or paper.

    • Handle the powder carefully to avoid generating dust.

  • Experimental Use:

    • Keep all containers with this compound sealed when not in use.

    • If heating is required, do so in a closed system or under reflux in the fume hood.

3. Cleanup and Disposal:

  • Decontamination:

    • Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and then a cleaning agent.

    • Rinse all contaminated glassware with a suitable solvent. The first rinse should be collected as hazardous waste.[6]

  • PPE Disposal:

    • Remove gloves and lab coat before leaving the work area.

    • Dispose of all single-use PPE as hazardous waste.

  • Chemical Waste Disposal:

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weigh boats, pipette tips, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, including the initial rinses of glassware, in a sealed and labeled hazardous waste container. Do not dispose of this waste down the drain.[7][8][9]

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[9][10]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department immediately.

  • For small spills within a fume hood, use an absorbent material to contain the spill. Place the absorbent material in a sealed bag and dispose of it as hazardous waste.

This guidance is intended to provide a robust framework for the safe handling of this compound. As with any novel compound, a thorough risk assessment should be conducted before beginning any new experimental protocol.[11][12] Continuous vigilance and adherence to these procedures are paramount to ensuring a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.